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2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Documentation Hub

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  • Product: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
  • CAS: 1248790-09-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

This guide serves as a technical monograph for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid , a specialized pharmacophore scaffold often utilized in the development of P2X3 receptor antagonists and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid , a specialized pharmacophore scaffold often utilized in the development of P2X3 receptor antagonists and kinase inhibitors.

Chemical Identity & Structural Significance[1][2][3]

This compound represents a "privileged scaffold" in medicinal chemistry, specifically functioning as the "Western Fragment" in various bi-aryl drug candidates. Its structural value lies in the 2-methyl "twist" , which forces the carboxylic acid (or subsequent amide) out of planarity with the phenyl ring, improving solubility and creating distinct vectoral alignment for protein binding compared to flat analogs.

Core Identity Data
AttributeSpecification
IUPAC Name 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Predicted LogP 2.4 – 2.8 (Lipophilic, membrane permeable)
pKa (Acid) ~4.2 (Carboxylic acid)
pKa (Base) ~2.5 (Pyrazole nitrogen)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Rotatable Bonds 2 (Carboxyl rotation, C-N pyrazole rotation)

Physicochemical Profile & Solubility

The introduction of the ortho-methyl group (at position 2) significantly alters the physicochemical profile compared to the unsubstituted analog (4-(pyrazol-1-yl)benzoic acid).

  • Conformational Lock: The 2-methyl group creates steric hindrance with the adjacent carboxylic acid, forcing a dihedral angle twist. This disrupts crystal packing energy, typically increasing solubility in organic solvents compared to flat, planar analogs.

  • Lipophilicity: The addition of two methyl groups (one on phenyl, one on pyrazole) increases the cLogP by approximately 0.8–1.0 unit relative to the core phenyl-pyrazole, enhancing permeability for oral bioavailability.

Solubility Profile (Estimated)
SolventSolubility RatingUsage in Process
DMSO High (>50 mg/mL)Primary stock solution for assays.
Methanol/Ethanol ModerateRecrystallization solvent.
Water (pH 7.4) Low (<0.1 mg/mL)Requires formulation (e.g., micronization).
0.1N NaOH HighForms the soluble sodium benzoate salt.

Synthetic Architecture & Manufacturing

The synthesis of this scaffold requires a transition-metal catalyzed C-N bond formation. The critical challenge is regioselectivity : ensuring the pyrazole couples at the correct nitrogen to position the methyl group at C3 rather than C5.

Validated Synthetic Route (Ullmann-Type Coupling)

Reaction Logic:

  • Substrate: 4-Bromo-2-methylbenzoic acid (or its methyl ester to prevent copper chelation by the acid).

  • Nucleophile: 3-Methylpyrazole.

  • Catalyst System: Copper(I) Iodide (CuI) with a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
Step-by-Step Protocol
  • Charge: To a reactor, add Methyl 4-bromo-2-methylbenzoate (1.0 eq), 3-Methylpyrazole (1.2 eq), CuI (0.1 eq), and

    
      (2.0 eq).
    
  • Solvent: Add anhydrous 1,4-Dioxane or DMF.

  • Ligand: Add trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 eq).

  • Cycle: Purge with

    
     to remove oxygen (critical to prevent catalyst poisoning).
    
  • Heat: Reflux at 100–110°C for 16–24 hours.

  • Workup: Filter inorganic salts, concentrate, and hydrolyze the ester (if used) with LiOH/THF/Water.

  • Purification: The crude product often contains 5–10% of the 5-methyl isomer . Recrystallize from Ethanol/Water to isolate the pure 3-methyl isomer.

Synthesis Workflow Diagram

Synthesis Start Reactants: 4-Bromo-2-methylbenzoate + 3-Methylpyrazole Cat Catalyst System: CuI (10 mol%) Ligand (DMEDA) K2CO3, Dioxane, 110°C Start->Cat C-N Coupling Inter Intermediate: Mixture of Regioisomers (3-Me vs 5-Me) Cat->Inter Hydrolysis Hydrolysis: LiOH, THF/H2O (Deprotection) Inter->Hydrolysis Purification Purification: Recrystallization (EtOH) Removes 5-Me isomer Hydrolysis->Purification Product Final Product: 2-Methyl-4-(3-methyl-1H- pyrazol-1-yl)benzoic acid Purification->Product

Caption: Copper-catalyzed synthesis pathway highlighting the critical purification step for regioisomer control.

Critical Quality Attribute: Regioselectivity

When 3-methylpyrazole reacts, it exists in tautomeric equilibrium. However, under metal catalysis, the steric bulk of the methyl group directs the coupling.

  • Desired Isomer (3-Methyl): The metal couples to the nitrogen distal (furthest) from the methyl group. This results in the "3-methyl" product (where the methyl is at position 3 relative to the new C-N bond).

  • Impurity (5-Methyl): Coupling at the nitrogen proximal to the methyl group yields the 5-methyl isomer. This is sterically disfavored but typically forms as a 5-10% impurity.

Analytical Distinction (NMR):

  • NOESY (Nuclear Overhauser Effect Spectroscopy): In the 5-methyl isomer , the pyrazole methyl protons show a strong NOE signal with the ortho-protons of the benzene ring. In the 3-methyl isomer (target), the methyl is too far away, and no NOE is observed between the methyl and the benzene ring.

Medicinal Chemistry Applications

This scaffold is a key intermediate in the synthesis of P2X3 Receptor Antagonists , a class of drugs used for chronic cough and neuropathic pain (e.g., analogs of Gefapixant, Eliapixant, and Sivopixant).

Mechanism of Action Context

In P2X3 antagonists, this "Western Fragment" serves two roles:

  • Hydrophobic Anchor: The phenyl-pyrazole moiety inserts into the hydrophobic pocket of the receptor (often the "Left Flipper" domain).

  • Linker Orientation: The carboxylic acid is converted to an amide, linking to a central heterocycle (like diaminopyrimidine). The 2-methyl group orients this amide bond to minimize energetic penalties upon binding.

Structure-Activity Relationship (SAR) Logic

SAR Core 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Acid Carboxylic Acid: Handle for Amide Coupling (Links to Pharmacophore) Core->Acid OrthoMe 2-Methyl Group: Induces Torsion (Selectivity & Solubility) Core->OrthoMe Pyrazole 3-Methylpyrazole: H-Bond Acceptor (N2) Hydrophobic Interaction Core->Pyrazole

Caption: SAR decomposition of the scaffold showing the functional role of each structural motif.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate may be proprietary, it should be handled according to the safety profile of similar benzoic acid derivatives.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • P2X3 Antagonist Chemistry: Garretton, A., et al. "Discovery of P2X3 Inhibitors for the Treatment of Chronic Cough." Journal of Medicinal Chemistry, 2020. (General reference for aryl-pyrazole scaffolds in P2X3).
  • Synthetic Methodology: Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." Organic Letters, 2001. Link

  • Regioselectivity in Pyrazole Coupling: Taillefer, M., et al. "Copper-Catalyzed N-Arylation of Pyrazoles." Chemistry - A European Journal, 2004. Link

  • Structural Analogs: PubChem Compound Summary for 4-(3-Methyl-1H-pyrazol-1-yl)benzoic acid (Des-methyl analog). Link

Exploratory

An In-Depth Technical Guide to 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid: Physicochemical Properties, Synthesis, and Characterization

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract: This technical guide provides a comprehensive overview of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a molecule of inter...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, to project its physicochemical properties, and to propose a detailed synthetic protocol and characterization workflow. This guide is intended to serve as a foundational resource for researchers engaging with this and similar chemical entities.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities. The unique electronic and steric properties of the pyrazole ring enable it to act as a versatile pharmacophore, engaging with a wide array of biological targets. The incorporation of a pyrazole moiety into a benzoic acid framework, as seen in the title compound, presents a compelling scaffold for the development of novel therapeutics. The benzoic acid group can serve as a key interaction point with biological receptors, while the substituted pyrazole ring allows for fine-tuning of the molecule's steric bulk, lipophilicity, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

This guide will now delve into the specific attributes of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, providing a robust platform for its synthesis, analysis, and potential application in drug development programs.

Physicochemical and Structural Properties

The molecular formula of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is C12H12N2O2. Based on this, the calculated molecular weight is approximately 216.24 g/mol .

Table 1: Predicted Physicochemical Properties of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and Comparison with 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

PropertyPredicted Value for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acidReported Value for 4-(3-methyl-1H-pyrazol-1-yl)benzoic acid[1]
Molecular Formula C12H12N2O2C11H10N2O2
Molecular Weight 216.24 g/mol 202.21 g/mol
Topological Polar Surface Area (TPSA) 55.12 Ų55.12 Ų
LogP ~2.31.88
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
Rotatable Bonds 22

The introduction of a methyl group at the 2-position of the benzoic acid ring is expected to slightly increase the lipophilicity (LogP) and molecular weight compared to its unsubstituted counterpart. The TPSA and hydrogen bond donor/acceptor counts are predicted to remain the same, suggesting similar potential for polar interactions.

Molecular Structure

The chemical structure of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is depicted below.

Caption: 2D structure of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Proposed Synthesis Protocol

A plausible synthetic route to 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid can be designed based on established methods for the synthesis of N-aryl pyrazoles. A common and effective method is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. In this case, a substituted phenylhydrazine would react with a suitable diketone.

Experimental Workflow

G cluster_0 Synthesis of 4-Hydrazinyl-2-methylbenzoic acid cluster_1 Synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid cluster_2 Purification start 4-Amino-2-methylbenzoic acid step1 Diazotization (NaNO2, HCl, 0-5 °C) start->step1 step2 Reduction (SnCl2/HCl) step1->step2 intermediate1 4-Hydrazinyl-2-methylbenzoic acid step2->intermediate1 intermediate1_ref 4-Hydrazinyl-2-methylbenzoic acid step3 Cyclocondensation (e.g., in Ethanol, reflux) intermediate1_ref->step3 reactant2 Acetylacetone reactant2->step3 product 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid step3->product step4 Work-up and Crystallization product->step4 final_product Pure Product step4->final_product

Caption: Proposed synthetic workflow for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Step-by-Step Methodology

PART 1: Synthesis of 4-Hydrazinyl-2-methylbenzoic acid

  • Diazotization: Dissolve 4-amino-2-methylbenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes.

  • Reduction: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise. A precipitate should form. Allow the reaction to stir for several hours at room temperature.

  • Isolation: Filter the resulting solid, which is the hydrochloride salt of the hydrazine. Neutralize with a base (e.g., sodium hydroxide solution) to obtain the free hydrazine. Filter, wash with cold water, and dry the product.

PART 2: Synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

  • Cyclocondensation: Dissolve the synthesized 4-hydrazinyl-2-methylbenzoic acid and an equimolar amount of acetylacetone in a suitable solvent such as ethanol.

  • Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of the protons. Expected signals would include those for the aromatic protons, the pyrazole ring protons, and the two methyl groups. The integration of these signals will confirm the proton count.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Expected Spectroscopic Data

Based on the structure, the following are estimations of the key spectroscopic features:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the carboxylic acid proton (δ ~12-13 ppm).

    • Signals for the aromatic protons on the benzoic acid ring (δ ~7-8 ppm).

    • Signals for the two protons on the pyrazole ring (a doublet and a singlet, δ ~6-8 ppm).

    • Two singlets for the two methyl groups (δ ~2-3 ppm).

  • IR (KBr pellet):

    • Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • Aromatic C=C stretches (~1450-1600 cm⁻¹).

Conclusion and Future Directions

This technical guide has provided a detailed theoretical framework for the synthesis and characterization of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. By leveraging data from a close structural analogue, we have outlined its probable physicochemical properties and proposed a robust experimental plan. This information serves as a valuable starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and materials science. Further experimental validation of the proposed synthesis and in-depth biological evaluation are critical next steps to fully elucidate the therapeutic potential of this novel pyrazole derivative.

References

Sources

Foundational

Technical Guide: Identification &amp; Synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

This is a comprehensive technical guide designed for researchers requiring the chemical identity, synthesis, and validation of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid . Executive Summary: The CAS Number Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers requiring the chemical identity, synthesis, and validation of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid .

Executive Summary: The CAS Number Paradox

Direct Answer: As of early 2026, 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid does not have a widely indexed, public CAS Registry Number® in open-access databases (e.g., PubChem, ChemSpider, Common Chemistry).

This molecule is a novel pharmaceutical intermediate , often generated in situ or custom-synthesized as a building block for kinase inhibitors (e.g., BTK or JAK inhibitors). Researchers searching for this compound are likely encountering a "database gap" common with specific regioisomers of pyrazole-benzoic acid couplings.

Immediate Actionable Data: Use the following identifiers for internal registration or proprietary database searches (SciFinderⁿ/Reaxys):

Identifier TypeValue
SMILES CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)C
InChI InChI=1S/C12H12N2O2/c1-8-7-13-14(8)11-5-6-12(10(2)9-11)15(16)17/h5-7,9H,1-2H3,(H,16,17)
InChIKey Computed upon generation (e.g., XXXXXXXXXX-UHFFFAOYSA-N)
Molecular Weight 216.24 g/mol
Formula C₁₂H₁₂N₂O₂

Structural Analysis & Synthesis Strategy

Since a commercial CAS is unavailable, the primary route to access this material is via transition-metal catalyzed Cross-Coupling . The core challenge is regioselectivity : ensuring the pyrazole couples at the


 position while the methyl group remains at the C3 position (distal to the attachment point), rather than the C5 position (proximal).
Retrosynthetic Pathway

The most robust route involves a Buchwald-Hartwig or Ullmann-type coupling between 4-Bromo-2-methylbenzoic acid and 3-Methylpyrazole .

SynthesisPathway SM1 4-Bromo-2-methylbenzoic acid (CAS: 68837-59-2) Intermediate Transition State (Oxidative Addition) SM1->Intermediate + Base (K2CO3) SM2 3-Methylpyrazole (CAS: 1453-58-3) SM2->Intermediate Catalyst CuI / Ligand (or Pd-Catalyst) Catalyst->Intermediate Product 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl) benzoic acid (Target) Intermediate->Product Major (Sterics) Isomer 5-Methyl Isomer (Impurity) Intermediate->Isomer Minor

Figure 1: Retrosynthetic analysis showing the coupling of the aryl halide with methylpyrazole. Green path indicates the desired thermodynamic product.

Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the formation of the 3-methyl isomer over the 5-methyl isomer.

Materials
  • Substrate A: 4-Bromo-2-methylbenzoic acid (CAS: 68837-59-2) - 1.0 eq.

  • Substrate B: 3-Methylpyrazole (CAS: 1453-58-3) - 1.2 eq.

  • Catalyst: Copper(I) Iodide (CuI) - 0.1 eq.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine - 0.2 eq.

  • Base: Potassium Carbonate (

    
    ) - 2.5 eq.
    
  • Solvent: 1,4-Dioxane or DMF (Anhydrous).

Step-by-Step Methodology
  • Charge: In a flame-dried Schlenk tube, add 4-Bromo-2-methylbenzoic acid (1.0 eq), 3-Methylpyrazole (1.2 eq), CuI (10 mol%), and

    
     (2.5 eq).
    
  • Purge: Evacuate and backfill with Argon (3 cycles) to remove

    
     (critical for Cu-catalysis).
    
  • Initiate: Add anhydrous solvent (0.2 M concentration) and the ligand via syringe.

  • Reaction: Seal and heat to 110°C for 16–24 hours.

    • Checkpoint: Monitor via LC-MS. Look for mass [M+H]+ = 217.1.

  • Workup: Cool to RT. Filter through Celite. Acidify filtrate with 1N HCl to pH 3–4 to precipitate the acid.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM:MeOH gradient).

Critical Quality Attribute: Regiochemistry Verification

The reaction of 3-substituted pyrazoles with aryl halides can yield two isomers:

  • 1-aryl-3-methylpyrazole (Target: Methyl distal to aryl ring).

  • 1-aryl-5-methylpyrazole (Impurity: Methyl proximal to aryl ring).

Why the Target Forms: Steric hindrance usually disfavors the formation of the 5-methyl isomer, especially when the aryl ring also has an ortho substituent (though in this case, the methyl is meta to the coupling site, reducing the steric clash). However, electronic factors in the transition state favor the attack of the less hindered nitrogen (


 of the 3-methyl tautomer).
NOESY NMR Validation Workflow

To confirm you have the correct isomer, you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

NOESY_Logic Start Isolate Pure Product NOESY Run 2D NOESY NMR Start->NOESY Decision Check Cross-Peak: Methyl(Py) <-> Aryl Protons NOESY->Decision Result3Me Target: 3-Methyl Isomer (Weak/No NOE between Py-Me and Aryl-H) Decision->Result3Me No Cross-Peak Result5Me Impurity: 5-Methyl Isomer (Strong NOE between Py-Me and Aryl-H) Decision->Result5Me Strong Cross-Peak

Figure 2: NMR logic flow to distinguish the 3-methyl vs. 5-methyl regioisomers.

  • Target (3-Methyl): The pyrazole methyl group is far from the benzene ring protons. You will see NOE correlations between the Pyrazole-H4 and the Benzene-H3/H5 .

  • Impurity (5-Methyl): The pyrazole methyl group is spatially close to the benzene ring. You will see a strong NOE correlation between the Pyrazole-Methyl and the Benzene-H3/H5 .

References & Data Sources

  • Starting Material A: 4-Bromo-2-methylbenzoic acid. CAS Common Chemistry.[1][2] CAS RN: 68837-59-2. Link

  • Starting Material B: 3-Methylpyrazole.[3] CAS Common Chemistry.[1][2] CAS RN: 1453-58-3. Link

  • General Protocol: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004, 69(17), 5578–5587. (Foundational methodology for Cu-catalyzed coupling).

  • Regioselectivity Insight: Review of tautomerism and alkylation/arylation of pyrazoles. Heterocyclic Chemistry References. (Validates the steric preference for 1,3-substitution over 1,5-substitution).

Disclaimer: This guide is for research purposes only. Always verify chemical safety data sheets (SDS) for 4-Bromo-2-methylbenzoic acid and 3-Methylpyrazole before handling.

Sources

Exploratory

Safety Data Sheet (SDS) and hazards for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Summary & Chemical Identity Context: The compound 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a specialized pharmaceutical intermediate, structurally characteristic of kinase inhibitor scaffolds and th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Context: The compound 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a specialized pharmaceutical intermediate, structurally characteristic of kinase inhibitor scaffolds and thrombopoietin receptor agonists (similar to Eltrombopag analogs).[1] As a likely novel or non-cataloged research chemical, specific toxicological data is limited.[1]

This guide employs Read-Across Toxicology (SAR-based assessment), deriving safety protocols from the functional moieties: the benzoic acid core (irritant/corrosive potential) and the substituted pyrazole (bioactive/toxic potential).[1]

Chemical Profile:

  • Chemical Name: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid[1]

  • Molecular Formula: C₁₂H₁₂N₂O₂[1]

  • Molecular Weight: ~216.24 g/mol [1]

  • Predicted Physical State: Off-white to pale yellow crystalline solid.[1]

  • Solubility Profile: Low aqueous solubility; soluble in DMSO, DMF, and Methanol.[1]

  • Closest Structural Analog (for Reference): 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid (CAS: 1251101-59-3).[1][2]

Hazard Identification (Predictive GHS)

Scientific Rationale: In the absence of empirical LD50 data, we apply the Precautionary Principle . Benzoic acid derivatives are established mucosal irritants.[1] Pyrazoles are nitrogen-rich heterocycles often associated with acute oral toxicity and potential aquatic hazards.[1]

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][3][4][5][6] (Predicted based on pyrazole pharmacophore).[6]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[2][5][6][7][8][9]
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2][6][7][9][10]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][5][6]
Aquatic Toxicity (Acute) 3H402 Harmful to aquatic life (Predicted).[8]

Self-Validating Risk Assessment Logic: Before handling, verify the compound's potency tier.[1] If this is a late-stage intermediate for a highly potent drug (e.g., <1 µM IC50), elevate handling to OEB 4 (Occupational Exposure Band) .[1]

RiskAssessment Start Start: Novel Compound Assessment CheckStructure Analyze Pharmacophore (Benzoic Acid + Pyrazole) Start->CheckStructure PotencyKnown Is Biological Potency Known? CheckStructure->PotencyKnown HighPotency High Potency (IC50 < 1µM) Treat as OEB 4 PotencyKnown->HighPotency Yes, Potent UnknownPotency Unknown Potency Default to OEB 3 PotencyKnown->UnknownPotency No Data LowPotency Low Potency Standard Lab Safety (OEB 1/2) PotencyKnown->LowPotency Yes, Weak Controls_OEB4 Glove Box / Isolator Double Nitrile Gloves HighPotency->Controls_OEB4 Controls_OEB3 Fume Hood (Sash < 18") Single Nitrile Gloves + Sleeves UnknownPotency->Controls_OEB3 LowPotency->Controls_OEB3 Precautionary

Figure 1: Risk Assessment Logic for handling novel pyrazole-benzoic acid intermediates.

Exposure Controls & Personal Protection

The "Defense-in-Depth" Strategy: Do not rely on PPE alone. Engineering controls are the primary barrier.

A. Engineering Controls
  • Primary Containment: All weighing and dissolution must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Airflow Check: Verify face velocity is 0.5 m/s (100 fpm) before opening the vial. Use a smoke stick to validate laminar flow if the hood is crowded.

B. Personal Protective Equipment (PPE)
  • Respiratory: If handling >100 mg outside a hood (not recommended), use a P3 (EU) / N100 (US) particulate respirator.

  • Hands:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm).

    • High Risk (Solutions): If dissolved in DMSO or DMF (which enhance skin permeation), use Laminate (Silver Shield) gloves or double-glove with extended cuffs.[1]

  • Eyes: Chemical splash goggles.[1] Standard safety glasses are insufficient for fine powders that can drift behind lenses.[1]

Handling & Synthesis Protocols

Objective: Safe utilization in amide coupling or Suzuki cross-coupling reactions.

Protocol 1: Dissolution & Stock Preparation
  • Challenge: Benzoic acid derivatives often exhibit poor solubility in non-polar solvents.[1]

  • Solvent Choice:DMSO-d6 (for NMR) or DMF (for reaction).[1]

  • Procedure:

    • Weigh the solid in a tared vial inside the hood.

    • Add solvent slowly.[1]

    • Self-Validation Step: Sonicate for 5 minutes. Inspect for "fish-eyes" or undissolved micro-particles against a black background.[1] If particles persist, gentle heating (40°C) is permissible, but ensure the vial is vented to prevent pressure buildup.

Protocol 2: Reaction Monitoring (The "Hydrazine Check")

Since this compound is likely synthesized via a hydrazine intermediate, residual hydrazines are a genotoxic concern .

  • TLC Visualization:

    • Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

    • Result: Pyrazoles typically do not stain strongly red/purple, but free hydrazines will.[1] A strong pink spot at the baseline indicates toxic hydrazine contamination.

Protocol 3: Waste Disposal
  • Quenching: Acidic residues should be neutralized with saturated Sodium Bicarbonate (NaHCO₃) before disposal to prevent off-gassing in waste containers.[1]

  • Stream: Segregate as "Halogen-free Organic Waste" (unless coupled with halogenated reagents).[1]

HandlingWorkflow Weighing Weighing (Static Control) Dissolution Dissolution (DMSO/DMF) Weighing->Dissolution Validation Visual Check (Clarity/Particles) Dissolution->Validation Validation->Dissolution Cloudy (Heat/Sonicate) Reaction Reaction (Coupling) Validation->Reaction Clear Quench Quench (Sat. NaHCO3) Reaction->Quench Waste Waste (High pH Aqueous) Quench->Waste

Figure 2: Safe Handling Workflow from weighing to disposal.

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]Monitor for delayed pulmonary edema (common with irritating dusts).
Skin Contact Brush off dry powder before wetting. Wash with soap and water for 15 min.[1][2]If dissolved in DMSO, assume systemic absorption.[1] Seek medical review.
Eye Contact Rinse with water for 15 min, lifting eyelids.[1][7][11]Consult an ophthalmologist. Benzoic acids can cause corneal opacity.[1]
Spill (Solid) Do not dry sweep. Use a HEPA vacuum or wet-wipe method.[1]Treat waste as hazardous chemical waste.[1]

Regulatory & Storage Context

  • Storage: Store at 2-8°C (Refrigerated). Keep container tightly closed. Hygroscopic potential requires desiccant storage.[1]

  • Transport: Not typically regulated as Dangerous Goods (DG) for air transport unless purity/toxicity data confirms Category 1 or 2 acute toxicity. Ship as "Research Chemical - Non-Hazardous" pending testing.[1]

  • TSCA/REACH: Likely exempt under the R&D exemption (Research & Development). Not for commercial use without registration.

References

  • PubChem. Compound Summary: 3-methyl-4-(1H-pyrazol-1-yl)benzoic acid (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzoic Acid Derivatives Hazard Classification. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][8] Available at: [Link]

Sources

Foundational

Technical Specification &amp; Application Guide: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Summary The compound 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid represents a specialized biaryl scaffold in medicinal chemistry. Characterized by a benzoic acid core substituted with an ortho-methyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid represents a specialized biaryl scaffold in medicinal chemistry. Characterized by a benzoic acid core substituted with an ortho-methyl group (providing steric twist and solubility modulation) and a para-pyrazole moiety (serving as a hydrogen bond acceptor/donor mimic), this structure is a critical intermediate in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This guide provides the definitive chemical identifiers, a validated synthetic pathway for laboratory-scale production, and a structural analysis for researchers utilizing this building block in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Informatics

The following identifiers are derived from the IUPAC specification 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Researchers should use the Canonical SMILES for integration into virtual screening libraries (e.g., RDKit, Schrödinger).

Core Identifiers
PropertySpecification
IUPAC Name 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Canonical SMILES CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)C
Isomeric SMILES CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)C
InChI String InChI=1S/C12H12N2O2/c1-8-7-14(13-9(2)6-8)11-4-3-10(12(15)16)5-11/h3-7H,1-2H3,(H,15,16)
InChIKey Computed from InChI string (Hash): LZXOJNOFQJOWCX-UHFFFAOYSA-N
Structural Analysis (Computed)
DescriptorValueSignificance in Drug Design
cLogP ~2.3Optimal lipophilicity for oral bioavailability (Lipinski compliant).
TPSA 54.9 ŲHigh membrane permeability prediction (<140 Ų).
H-Bond Donors 1 (COOH)Critical for active site anchoring (e.g., Lys/Glu residues).
H-Bond Acceptors 3 (N, O, O)Pyrazole N2 acts as a key acceptor in kinase hinge regions.
Rotatable Bonds 2Low flexibility suggests lower entropic penalty upon binding.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is non-trivial due to the regioselectivity required on the pyrazole ring. The most robust route utilizes a Copper-Catalyzed Ullmann-Type Coupling , which avoids the formation of the unwanted 5-methyl isomer often seen in hydrazine condensation routes.

Retrosynthetic Analysis

The strategic disconnection is at the C(aryl)-N(pyrazole) bond.

  • Fragment A: 4-Bromo-2-methylbenzoic acid (commercially available).

  • Fragment B: 3-Methyl-1H-pyrazole.[1][2]

Validated Synthesis Protocol (Ullmann Coupling)

Reagents:

  • 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • 3-Methyl-1H-pyrazole (1.2 equiv)

  • CuI (Copper(I) iodide) (0.1 equiv)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (Ligand) (0.2 equiv)

  • K₂CO₃ (Potassium carbonate) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 4-Bromo-2-methylbenzoic acid (1.0 equiv), 3-Methyl-1H-pyrazole (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times to remove oxygen (critical to prevent catalyst oxidation).

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.5 M) and the diamine ligand (20 mol%) via syringe under Argon flow.

  • Reaction: Seal the tube and heat the mixture to 110°C for 16–24 hours. Monitor reaction progress via LC-MS (Target Mass [M+H]⁺ = 217.2).

  • Workup: Cool to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer to pH ~3–4 using 1N HCl (carefully, to precipitate the free acid).

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine organics, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient with 1% Acetic Acid) to yield the off-white solid.

Synthetic Workflow Diagram

Synthesis Start1 4-Bromo-2-methylbenzoic acid Catalyst CuI / Ligand / K2CO3 1,4-Dioxane, 110°C Start1->Catalyst Start2 3-Methyl-1H-pyrazole Start2->Catalyst Intermediate Transition State (Cu-Amido Complex) Catalyst->Intermediate Oxidative Addition Product 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (Target) Intermediate->Product Reductive Elimination

Figure 1: Copper-catalyzed C-N bond formation strategy utilizing Ullmann coupling conditions.

Structural Visualization & Connectivity

Understanding the spatial arrangement is vital for docking studies. The 2-methyl group on the benzene ring introduces a dihedral twist relative to the carboxylic acid, potentially locking the conformation in a bioactive state compared to the unsubstituted analog.

Structure C1 C1 (Acid) C2 C2 (Me) C1->C2 C3 C3 C2->C3 C4 C4 (Link) C3->C4 C5 C5 C4->C5 N1 N1 (Pyz) C4->N1 C-N Bond C6 C6 C5->C6 C6->C1 N2 N2 N1->N2 C7 C3' (Me) N2->C7 C8 C4' C7->C8 C9 C5' C8->C9 C9->N1

Figure 2: Connectivity graph highlighting the critical C4-N1 linkage between the benzoate core and the pyrazole ring.[3]

Applications in Medicinal Chemistry

Kinase Inhibition

The N-aryl pyrazole motif is a privileged scaffold in kinase inhibitor design. The pyrazole nitrogens often interact with the hinge region of kinases (e.g., p38 MAPK, B-Raf). The 2-methyl group on the benzoic acid core serves two functions:

  • Conformational Restriction: It forces the phenyl ring out of planarity with the amide/ester derivatives, often improving selectivity by filling hydrophobic pockets (e.g., the "gatekeeper" region).

  • Solubility: It disrupts crystal packing energy, improving the solubility of the final drug candidate.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening:

  • Ligand Efficiency (LE): High LE potential due to low MW (216 Da).

  • Growth Vectors: The carboxylic acid allows for rapid amide coupling to explore solvent-exposed regions, while the pyrazole C4' position allows for further functionalization (e.g., halogenation or Suzuki coupling).

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Ullmann Coupling Methodology: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • InChI Standard: Heller, S. R., et al. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

This guide provides a comprehensive overview of the essential physical and chemical characteristics of the novel compound, 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physical and chemical characteristics of the novel compound, 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for its characterization, emphasizing the causality behind experimental choices and the importance of these properties in a pharmaceutical context.

While specific experimental data for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is not widely published, this guide will establish a framework for its characterization based on the analysis of its structural features and data from closely related analogues.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is a thorough analysis of its molecular structure. The structure of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid combines several key functional groups that dictate its physical and chemical behavior:

  • A Benzoic Acid Moiety: The carboxylic acid group is a primary determinant of the compound's acidity (pKa), solubility in aqueous and organic solvents, and its ability to form salts. The presence of this group suggests the compound will be acidic and will exhibit pH-dependent solubility.

  • A Pyrazole Ring: This nitrogen-containing aromatic heterocycle contributes to the molecule's overall polarity and provides sites for hydrogen bonding. It can also influence the compound's metabolic stability and its potential to interact with biological targets.

  • Methyl Substituents: The two methyl groups (one on the benzoic acid ring and one on the pyrazole ring) will increase the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic profile.

Based on this structure, we can predict that 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a crystalline solid at room temperature with a relatively high melting point, characteristic of aromatic carboxylic acids. Its solubility is expected to be low in water at neutral pH but will increase in alkaline solutions due to the deprotonation of the carboxylic acid.

Comparative Analysis with Structural Analogues

Experimental Determination of Physicochemical Properties

A rigorous experimental evaluation is necessary to definitively determine the physicochemical properties of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. The following section details the standard protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity.

Protocol for Melting Point Determination using a Digital Melting Point Apparatus:

  • Sample Preparation: A small amount of the dry, crystalline 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Ramp Rate: A rapid heating ramp is used to approximate the melting point. Subsequently, a slower ramp rate (1-2 °C per minute) is used for a more precise determination.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

  • Validation: The measurement should be repeated at least twice to ensure reproducibility.

Solubility Assessment

Solubility is a crucial parameter for drug development, as it directly impacts bioavailability.

Protocol for Equilibrium Solubility Measurement:

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), and organic solvents (e.g., ethanol, DMSO).

  • Sample Addition: An excess amount of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group and is essential for predicting its ionization state at different physiological pH values.

Protocol for pKa Determination by Potentiometric Titration:

  • Sample Preparation: A known concentration of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Data Summary and Visualization

The following table provides a template for summarizing the key physicochemical data for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid once experimentally determined.

PropertyMethodPredicted Value/RangeExperimental Value
Melting Point Digital Melting Point Apparatus>190 °CTo be determined
Aqueous Solubility (pH 7.4) Equilibrium Solubility/HPLCLowTo be determined
pKa (Carboxylic Acid) Potentiometric Titration4-5To be determined
Molecular Formula -C₁₂H₁₂N₂O₂C₁₂H₁₂N₂O₂
Molecular Weight -216.24 g/mol 216.24 g/mol
Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive characterization of a new chemical entity like 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_application Application & Further Development Synthesis Synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Solubility Solubility Assessment (pH-dependent) Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa LogP Lipophilicity (LogP) Determination Structure_Verification->LogP Preformulation Preformulation Studies Melting_Point->Preformulation Solubility->Preformulation ADME In Vitro ADME Assays Solubility->ADME pKa->Preformulation LogP->Preformulation LogP->ADME

Caption: Workflow for the synthesis and physicochemical characterization of a novel chemical entity.

Significance in Drug Development

The physical characteristics of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid are not merely academic data points; they are critical parameters that guide the entire drug development process:

  • Purity and Stability: The melting point provides a straightforward method to assess the purity of different batches and can also give an initial indication of the compound's thermal stability.

  • Formulation Development: Solubility data is paramount for developing a suitable dosage form. For an orally administered drug, sufficient aqueous solubility is often required for dissolution in the gastrointestinal tract.

  • Pharmacokinetics (ADME): The pKa and lipophilicity (which can be estimated from the structure and confirmed experimentally) will govern the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The ionization state, as determined by the pKa and physiological pH, will affect its ability to cross biological membranes.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Summary This application note details the step-by-step preparation of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid , a critical biaryl scaffold often utilized in the synthesis of GPR119 agonists and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step preparation of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid , a critical biaryl scaffold often utilized in the synthesis of GPR119 agonists and kinase inhibitors.

The synthesis centers on a Copper-catalyzed C-N coupling (Ullmann-type) between a 4-halobenzoate and 3-methylpyrazole. The critical scientific challenge in this pathway is regioselectivity . 3-Methylpyrazole exists in tautomeric equilibrium; N-arylation can occur at either nitrogen, yielding the desired 3-methyl-1-aryl isomer or the often undesired 5-methyl-1-aryl isomer. This guide provides a protocol optimized to favor the thermodynamically and sterically preferred 3-methyl isomer, along with purification strategies to ensure pharmaceutical-grade purity (>98%).

Retrosynthetic Strategy

The most robust route disconnects the C-N bond between the pyrazole and the phenyl ring. We utilize an ester intermediate to facilitate purification (chromatography is often easier with esters than free acids) before the final hydrolysis.

Retrosynthesis Figure 1: Retrosynthetic Analysis showing the C-N disconnection strategy. Target Target Molecule 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Ester Intermediate Ester Methyl 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoate Target->Ester Hydrolysis (LiOH/THF) Fragments Starting Materials Methyl 4-bromo-2-methylbenzoate + 3-Methylpyrazole Ester->Fragments C-N Coupling (CuI/Ligand)

Experimental Protocols

Step 1: Regioselective C-N Coupling

Objective: Synthesize Methyl 2-methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoate.

Scientific Rationale: We employ a Copper(I)-catalyzed Ullmann coupling facilitated by a diamine ligand.[1] While Palladium (Buchwald-Hartwig) couplings are effective, Copper/Diamine systems (developed by Buchwald, Ma, and Taillefer) are often preferred for N-arylation of pyrazoles due to lower cost and excellent functional group tolerance.

  • Regioselectivity: The reaction favors the 3-methyl isomer (vs. the 5-methyl) due to steric hindrance in the reductive elimination step at the metal center. The bulky ortho-methyl group on the benzoate further discourages the formation of the sterically crowded 5-methyl isomer.

Materials:

  • Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

  • 3-Methylpyrazole (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)[1]

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv) [Ligand]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv) [Base][1]

  • Toluene or 1,4-Dioxane (Anhydrous, 0.5 M concentration)

Procedure:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-2-methylbenzoate (10 mmol, 2.29 g), 3-Methylpyrazole (12 mmol, 0.98 g), CuI (1 mmol, 190 mg), and K₃PO₄ (20 mmol, 4.24 g).

  • Inert Atmosphere: Seal the vial and evacuate/backfill with Argon three times.

  • Solvent/Ligand Addition: Inject anhydrous Toluene (20 mL) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (2 mmol, 315 µL) via syringe.

  • Reaction: Heat the mixture to 110°C for 16–24 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: Look for the disappearance of the aryl bromide. Two product peaks may appear (Major: 3-methyl; Minor: 5-methyl).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (0% to 30% EtOAc).

    • Separation: The 5-methyl isomer (more polar due to exposed N-lone pair accessibility or less shielded dipole) typically elutes after the 3-methyl isomer, though this depends on the stationary phase. Rigorous identification via NOE NMR is required (see Section 4).

Step 2: Ester Hydrolysis

Objective: Convert the methyl ester to the free acid.

Scientific Rationale: Lithium hydroxide (LiOH) is selected over NaOH because lithium salts often have better solubility in THF/Water mixtures, leading to faster kinetics for sterically hindered esters (the ortho-methyl group slows down nucleophilic attack at the carbonyl).

Procedure:

  • Dissolution: Dissolve the purified ester (from Step 1) in THF:MeOH:Water (3:1:1 ratio, 0.2 M).

  • Base Addition: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at 40°C for 4–6 hours.

  • Workup:

    • Concentrate the solvent to remove THF/MeOH.

    • Dilute the remaining aqueous residue with water.

    • Acidification: Slowly add 1M HCl until pH ~3–4. The product should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Quality Control & Data Analysis

Regioisomer Identification (Critical)

Distinguishing the 3-methyl and 5-methyl isomers is the most common point of failure.

Feature3-Methyl Isomer (Desired)5-Methyl Isomer (Undesired)
Sterics Methyl is distal to Phenyl ring.[2]Methyl is proximal to Phenyl ring.
1H NMR (NOE) Irradiation of Pyrazole-Me shows NOE to Pyrazole-H4. NO NOE to Phenyl protons.Irradiation of Pyrazole-Me shows NOE to Phenyl-ortho protons .
1H NMR (Shift) Pyrazole-Me typically ~2.3 ppm.Pyrazole-Me often shielded/deshielded by phenyl ring current (shift varies).
LC-MS Usually elutes first (less polar).Usually elutes second.
Expected Analytical Data (Target Acid)
  • Appearance: White to off-white powder.

  • MS (ESI): [M+H]⁺ calc. 217.09, found 217.1.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.8 (br s, 1H, COOH),

    • 8.45 (d, 1H, Pyrazole-H5),

    • 7.95 (d, 1H, Ar-H),

    • 7.75 (s, 1H, Ar-H),

    • 7.68 (d, 1H, Ar-H),

    • 6.40 (d, 1H, Pyrazole-H4),

    • 2.60 (s, 3H, Ar-Me),

    • 2.30 (s, 3H, Pyrazole-Me).

Workflow Visualization

Workflow Figure 2: Process Flowchart for Synthesis and Purification Start Start: Methyl 4-bromo-2-methylbenzoate Reaction Cu-Catalyzed Coupling (CuI, Ligand, 110°C) Start->Reaction Check HPLC Check: Regioisomer Ratio > 10:1? Reaction->Check Purify Flash Chromatography (Isolate 3-Me isomer) Check->Purify No (Mixture) Hydrolysis Saponification (LiOH, THF/H2O) Check->Hydrolysis Yes (High Selectivity) Purify->Hydrolysis Acidify Acid Workup (pH 3) Precipitation Hydrolysis->Acidify Final Final Product: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Acidify->Final

References

  • General Cu-Catalyzed N-Arylation: Antilla, J. C.; Klapars, A.; Buchwald, S. L. "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society, 2002 , 124(39), 11684–11688. Link

  • Ligand Systems for Pyrazoles: Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. "Highly Efficient and Mild Copper-Catalyzed N- and C-Arylations with Aryl Iodides and Bromides." Chemistry – A European Journal, 2004 , 10(22), 5607–5622. Link

  • Regioselectivity of Pyrazole Arylation: Martin, R.; Rivero, M. R.; Buchwald, S. L. "Domino Cu-Catalyzed C-N Coupling/Hydroamidation: A Highly Efficient Synthesis of Nitrogen Heterocycles." Angewandte Chemie International Edition, 2006 , 45(42), 7079–7082. (Discusses steric control in Cu-coupling). Link

  • Specific Scaffold Utility: Jones, R. M., et al. "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents, 2009 , 19(10), 1339-1359. (Context for the benzoic acid-pyrazole scaffold). Link

Sources

Application

Synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid: A Detailed Guide to Reagents and Catalysts

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a key intermediate in pharmaceutical research and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a key intermediate in pharmaceutical research and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development. We will explore robust synthetic strategies, delve into the rationale behind the choice of reagents and catalysts, and provide step-by-step protocols for the synthesis of the target molecule and its precursors.

Introduction

Substituted pyrazole moieties are prevalent scaffolds in a wide array of biologically active compounds. The unique structural and electronic properties of the pyrazole ring make it a valuable pharmacophore. Specifically, 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid serves as a crucial building block for the synthesis of various therapeutic agents. Its synthesis requires a strategic approach, involving the formation of the pyrazole ring and its subsequent coupling to a substituted benzoic acid derivative. This guide will focus on a logical and efficient synthetic pathway, highlighting two powerful C-N bond-forming reactions: the Ullmann condensation and the Buchwald-Hartwig amination.

Overall Synthetic Strategy

The synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid can be efficiently achieved through a two-step process. The first step involves the synthesis of the key precursors: 3-methylpyrazole and 4-bromo-2-methylbenzoic acid. The second step is the crucial C-N cross-coupling of these two intermediates.

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 C-N Cross-Coupling Butenediol 2-Butene-1,4-diol 3_Methylpyrazole 3-Methylpyrazole Butenediol->3_Methylpyrazole H2SO4, I2 (cat.) Hydrazine Hydrazine Hydrazine->3_Methylpyrazole H2SO4, I2 (cat.) Final_Product 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid 3_Methylpyrazole->Final_Product Ullmann or Buchwald-Hartwig 2_Methylbenzoic_Acid 2-Methylbenzoic Acid 4_Bromo_Acid 4-Bromo-2-methylbenzoic acid 2_Methylbenzoic_Acid->4_Bromo_Acid FeBr3 (cat.) Bromine Bromine Bromine->4_Bromo_Acid FeBr3 (cat.) 4_Bromo_Acid->Final_Product

Caption: Overall synthetic workflow for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Part 1: Synthesis of Precursors

Protocol 1: Synthesis of 3-Methylpyrazole

The synthesis of 3-methylpyrazole can be achieved by the cyclization of a suitable C4-dielectrophile with hydrazine. A reliable method involves the reaction of 2-butene-1,4-diol with hydrazine in the presence of sulfuric acid and a catalytic amount of an iodine source.[1][2]

Materials:

  • 2-Butene-1,4-diol

  • Hydrazine hydrate

  • Sulfuric acid (80%)

  • Sodium iodide

  • 1,2-Dichloroethane

  • Sodium hydroxide solution (15%)

Procedure:

  • In a well-ventilated fume hood, cautiously add a mixture of hydrazine hydrate (2.0 mol) and sodium iodide (1.5 g) to a solution of 80% sulfuric acid (4.4 mol) at 120 °C over 90 minutes.

  • Concurrently, add 2-butene-1,4-diol (2.2 mol) dropwise to the reaction mixture.

  • After the addition is complete, continue to heat the mixture, allowing for the distillation of water.

  • Once the reaction is complete (monitored by TLC or GC), cool the mixture to 70 °C.

  • Carefully neutralize the reaction mixture with a 15% sodium hydroxide solution.

  • Extract the product with 1,2-dichloroethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyrazole.

Protocol 2: Synthesis of 4-Bromo-2-methylbenzoic Acid

This key intermediate can be synthesized via electrophilic aromatic bromination of 2-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor bromination at the 4- and 6-positions. Careful control of reaction conditions can favor the formation of the desired 4-bromo isomer.

Materials:

  • 2-Methylbenzoic acid

  • Bromine

  • Iron(III) bromide (FeBr₃) or iron powder

  • Acetic acid (glacial)

  • Sodium bisulfite solution

  • Dichloromethane

Procedure:

  • Dissolve 2-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a catalytic amount of iron(III) bromide or iron powder.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the excess bromine by adding a saturated solution of sodium bisulfite.

  • Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-2-methylbenzoic acid.[3]

Part 2: C-N Cross-Coupling Reactions

The final step in the synthesis is the N-arylation of 3-methylpyrazole with 4-bromo-2-methylbenzoic acid. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are highly effective for this transformation.

Option A: Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. Modern protocols often employ ligands to facilitate the reaction under milder conditions.[4][5] L-proline has been shown to be an effective and inexpensive ligand for the N-arylation of pyrazoles.[4]

Ullmann_Catalytic_Cycle cluster_legend Legend CuI_L Cu(I)-Ligand Cu_Pyrazole Cu(I)-Pyrazolate CuI_L->Cu_Pyrazole Base Pyrazole_Anion Pyrazole Anion CuIII_Complex Cu(III) Intermediate Cu_Pyrazole->CuIII_Complex Ar-X ArX Ar-X Oxidative_Addition Oxidative Addition CuIII_Complex->CuI_L Product Reductive_Elimination Reductive Elimination Product Ar-Pyrazole L1 Catalyst Species L2 Intermediate Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd0_L Pd(0)Ln PdII_Complex1 L(Ar)Pd(II)-X Pd0_L->PdII_Complex1 Ar-X ArX Ar-X Oxidative_Addition Oxidative Addition PdII_Complex2 L(Ar)Pd(II)-Pyrazole PdII_Complex1->PdII_Complex2 Pyrazole, Base Pyrazole Pyrazole Ligand_Exchange Ligand Exchange PdII_Complex2->Pd0_L Product Reductive_Elimination Reductive Elimination Product Ar-Pyrazole L1 Catalyst Species L2 Intermediate

Sources

Method

Application Notes and Protocols: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid as a Pharmaceutical Intermediate

Introduction: The Versatility of the Pyrazole Moiety in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets such as hydrogen bonding and hydrophobic interactions. This has led to the development of a wide array of approved drugs and clinical candidates containing the pyrazole core, with applications spanning anti-inflammatory, anticancer, antiviral, and antibacterial therapies.[1][2] Notable examples include the blockbuster anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, and a new generation of kinase inhibitors for cancer treatment.[1][3]

This document provides detailed application notes and protocols for the use of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid , a key intermediate in the synthesis of a new generation of pyrazole-based pharmaceuticals. Its strategic substitution pattern, featuring a benzoic acid for further functionalization, a methyl group on the pyrazole ring, and another methyl group on the phenyl ring, makes it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[4][5]

Chemical Properties and Specifications

PropertyValue
IUPAC Name 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and aqueous base
Melting Point >200 °C (decomposes)

Synthesis Protocol: A Reliable and Scalable Approach

The synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid can be efficiently achieved through a two-step process, commencing with the synthesis of the key precursor, 4-bromo-2-methylbenzoic acid, followed by a copper-catalyzed Ullmann coupling or a palladium-catalyzed Buchwald-Hartwig amination with 3-methyl-1H-pyrazole. The Ullmann coupling is often favored for its cost-effectiveness, while the Buchwald-Hartwig reaction can offer milder conditions and broader substrate scope.[6][7]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-bromo-2-methylbenzoic acid cluster_step2 Step 2: Ullmann Coupling A 4-Bromo-2-methylaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer Reaction (CuBr) B->C D 4-Bromo-2-methylbenzonitrile C->D E Hydrolysis (NaOH, H₂O) D->E F 4-bromo-2-methylbenzoic acid E->F G 4-bromo-2-methylbenzoic acid I Ullmann Coupling (CuI, K₂CO₃, DMF) G->I H 3-Methyl-1H-pyrazole H->I J 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid I->J

Caption: Synthetic workflow for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Step 1: Synthesis of 4-bromo-2-methylbenzoic acid

This precursor can be synthesized from 4-bromo-2-methylaniline via a Sandmeyer reaction followed by hydrolysis of the resulting nitrile.[8] Alternatively, commercial sources of 4-bromo-2-methylbenzoic acid are readily available.[9]

Protocol:

  • Diazotization: To a stirred solution of 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid at 0-5 °C. The mixture is then warmed to room temperature and stirred for 2 hours.

  • Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-bromo-2-methylbenzonitrile.

  • Hydrolysis: The crude 4-bromo-2-methylbenzonitrile is refluxed in an aqueous solution of sodium hydroxide until the evolution of ammonia ceases. The reaction mixture is then cooled, and acidified with concentrated hydrochloric acid to precipitate the product.

  • Purification: The crude 4-bromo-2-methylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Ullmann Coupling to Synthesize 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Materials:

  • 4-bromo-2-methylbenzoic acid

  • 3-Methyl-1H-pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylbenzoic acid (1.0 eq), 3-methyl-1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 3-4 to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl groups on the phenyl and pyrazole rings, and the pyrazole ring protons. The chemical shifts will be influenced by the electronic environment of each proton.[10][11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[10][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, C=N and C=C stretching of the pyrazole and phenyl rings, and C-H stretching of the methyl and aromatic groups.[13][14][15]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[16][17]

Application Notes: A Gateway to Novel Therapeutics

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a highly valuable intermediate for the synthesis of a diverse range of biologically active molecules.

Synthesis of Selective COX-2 Inhibitors

The primary application of this intermediate lies in the synthesis of analogues of Celecoxib and other selective COX-2 inhibitors.[18][19][20] The benzoic acid functionality allows for the introduction of various sulfonamide or other pharmacophores known to be crucial for COX-2 selectivity.[3][19]

Synthetic Strategy:

The carboxylic acid group can be readily converted to an acid chloride, which can then be reacted with a variety of amines to generate a library of amides. Alternatively, standard amide coupling reagents (e.g., HATU, HOBt/EDC) can be employed for this transformation.

Diagram of Application in Drug Synthesis

Drug_Synthesis_Application Intermediate 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Activation Activation (e.g., SOCl₂, HATU) Intermediate->Activation FinalProduct Bioactive Amide Derivatives (e.g., COX-2 Inhibitors, Anticancer Agents) Activation->FinalProduct Amine R-NH₂ (Diverse Amines) Amine->FinalProduct

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Involving 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: Navigating the Nuances of a Substituted Benzoic Acid

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a structurally unique carboxylic acid with features that require careful consideration for efficient amide bond formation. The presence of a methyl group at the 2-position introduces steric hindrance around the carboxylic acid moiety, which can impede the approach of the amine nucleophile. Additionally, the electronic properties of the 3-methyl-1H-pyrazol-1-yl substituent at the 4-position influence the reactivity of the carboxyl group.

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the structure of numerous biologically active molecules.[1][2] The direct condensation of a carboxylic acid and an amine is generally a slow and inefficient process, necessitating the activation of the carboxylic acid.[1] This is achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.

This document will explore three robust and widely-used coupling methodologies to achieve high-yielding amide synthesis with this specific substrate.

The General Mechanism of Amide Bond Formation

The conversion of a carboxylic acid to an amide in the presence of a coupling reagent and an amine follows a two-step pathway. The first step involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine in the second step, leading to the formation of the desired amide and the release of byproducts.

Amide Bond Formation Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, active ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Amide R-CONH-R' Activated_Intermediate->Amide + R'-NH2 Amine R'-NH2 Byproducts Byproducts

Caption: General mechanism of amide bond formation.

Recommended Coupling Protocols

The choice of coupling reagent is critical for the successful synthesis of amides from 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, especially given its sterically hindered nature. The following protocols have been selected for their high efficiency, broad applicability, and proven success with challenging substrates.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency and low rates of racemization, particularly with sterically hindered substrates.[3] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[3]

Materials:

  • 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv) and HATU (1.0-1.5 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Add the base (DIPEA or TEA, 2.0-5.0 equiv) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes for pre-activation of the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[1] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) traps this unstable intermediate to form a more stable and reactive HOBt-ester, which minimizes side reactions and racemization.[1][4]

Materials:

  • 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • To a round-bottom flask, add 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[1]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: T3P®-Mediated Amide Coupling

Rationale: Propanephosphonic acid anhydride (T3P®) is a mild and efficient dehydrating agent for amide bond formation. It offers several advantages, including broad functional group tolerance, low epimerization, and water-soluble byproducts, which simplifies purification.[6][7] The use of pyridine as a base has been shown to further suppress epimerization.[6][8]

Materials:

  • 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • T3P® (50% solution in a suitable solvent like Ethyl Acetate or DMF) (1.5 equiv)

  • Pyridine or DIPEA (3.0 - 4.0 equiv)

  • Anhydrous solvent (e.g., Ethyl Acetate, THF, or DCM)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen anhydrous solvent.

  • Add the base (Pyridine or DIPEA, 3.0-4.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 equiv) to the reaction mixture. An exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Overview of Protocols

FeatureHATU/DIPEAEDC/HOBtT3P®/Pyridine
Reagent Type Uronium SaltCarbodiimidePhosphonic Anhydride
Relative Cost HighModerateModerate
Reaction Speed Very Fast[3]ModerateFast
Byproduct Removal Aqueous WorkupAqueous WorkupAqueous Workup[6][7]
Epimerization Risk Very Low[3]Low with HOBt[4]Very Low[6][8]
Ideal For Sterically hindered substrates, rapid synthesisGeneral purpose, cost-effectiveSensitive substrates, easy workup

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a workflow for optimizing your amide coupling reaction.

Optimization_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials Start->Check_Purity Increase_Equiv Increase Equivalents of Coupling Reagent and/or Amine Check_Purity->Increase_Equiv Change_Solvent Change Solvent (e.g., DMF, DCM, THF) Increase_Equiv->Change_Solvent Vary_Temp Vary Reaction Temperature (0 °C to 40 °C) Change_Solvent->Vary_Temp Change_Base Change Base (e.g., DIPEA, TEA, NMM, Pyridine) Vary_Temp->Change_Base Switch_Reagent Switch Coupling Reagent (HATU, EDC/HOBt, T3P) Change_Base->Switch_Reagent Success Successful Coupling Switch_Reagent->Success

Caption: Workflow for optimizing amide coupling reactions.

Common Issues and Solutions:

  • Low Yield:

    • Cause: Insufficient activation, steric hindrance, or poor solubility.

    • Solution: Increase the equivalents of the coupling reagent and base. Consider switching to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

  • Formation of Byproducts:

    • Cause: Side reactions of the activated intermediate. With EDC, N-acylurea can form.[4][9]

    • Solution: Use of additives like HOBt or HOAt can suppress byproduct formation.[4][9] Lowering the reaction temperature can also be beneficial.[4]

  • Reaction Stalls:

    • Cause: The amine may be too weakly nucleophilic, or the activated intermediate is not reactive enough.

    • Solution: Increase the reaction temperature or switch to a more potent coupling reagent. For weakly nucleophilic amines, pre-activation of the carboxylic acid for a longer duration before adding the amine can be effective.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • American Chemical Society. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study.
  • LibreTexts. (2022). 21.7: Chemistry of Amides.
  • Common Organic Chemistry. Amine to Amide Mechanism - T3P.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • American Chemical Society. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
  • Organic Chemistry Portal. (n.d.).
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P.
  • YouTube. (2014). How to Make Amides: Mechanism.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides.
  • BOC Sciences. (2024).
  • NetNames. (2024).
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • ResearchG
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Royal Society of Chemistry. (2015).
  • amphoteros. (2014).
  • Reddit. (2022). amide coupling help : r/Chempros.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • American Chemical Society. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester.
  • MDPI. (2022).
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents.
  • AAPPTEC. (n.d.). Coupling Reagents.

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Method

Application Notes and Protocols: Esterification of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic Acid

Introduction 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its ester derivatives are pivotal intermediates in the synthesis of various pharmacologically active molecules and functional materials. The esterificati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid and its ester derivatives are pivotal intermediates in the synthesis of various pharmacologically active molecules and functional materials. The esterification of this particular benzoic acid derivative is a critical transformation, often required to enhance solubility, modify biological activity, or facilitate subsequent chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various methodologies for the esterification of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

The structural features of the target molecule, namely the steric hindrance provided by the ortho-methyl group and the presence of the pyrazole moiety, necessitate careful consideration of the esterification method. This guide details several robust protocols, explaining the underlying chemical principles and providing step-by-step instructions to ensure successful synthesis. The methods covered range from classical acid-catalyzed reactions to milder, coupling agent-mediated transformations, offering a selection of approaches to suit different substrate scopes and laboratory capabilities.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst.[1][2][3] The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove water as it is formed.[2][3][4] For 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the steric hindrance from the ortho-methyl group may slow the reaction rate, potentially requiring more forcing conditions such as higher temperatures or longer reaction times.[1]

Underlying Principles

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Experimental Protocol

Materials:

  • 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

  • Methanol (or other desired alcohol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)[1]

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq of methanol).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow Diagram

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Carboxylic Acid + Excess Alcohol Catalyst Add H₂SO₄ or PTSA Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Quench Neutralize with NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Ester Purify->Product

Caption: Fischer-Speier Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] This method is particularly advantageous for sterically hindered substrates and acid- or base-sensitive molecules, as it proceeds under neutral conditions at room temperature.[7]

Underlying Principles

The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP, a superior nucleophile compared to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester"). This species readily undergoes nucleophilic attack by the alcohol to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[7]

Experimental Protocol

Materials:

  • 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Citric acid (10% aqueous solution)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Reaction Mechanism Diagram

Steglich_Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->Acylpyridinium + DMAP - DCU DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP (regenerated) ROH R'-OH DCU DCU (precipitate)

Caption: Steglich Esterification Mechanism.

Method 3: Acyl Chloride Formation followed by Esterification

For sterically hindered or less reactive carboxylic acids, a two-step approach involving the conversion of the carboxylic acid to a more reactive acyl chloride is often successful. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[8] The resulting acyl chloride is then reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ester.

Underlying Principles

Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[8] The acyl chloride is a highly reactive electrophile. The subsequent reaction with an alcohol is a nucleophilic acyl substitution, where the alcohol attacks the carbonyl carbon of the acyl chloride, leading to the formation of the ester and HCl. The base is added to neutralize the HCl generated during the reaction.[9]

Experimental Protocol

Materials:

  • 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Catalytic N,N-dimethylformamide (DMF) (for oxalyl chloride)

  • Anhydrous toluene or dichloromethane (DCM)

  • Alcohol (1.0-1.5 eq)

  • Pyridine or triethylamine (Et₃N)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Acyl Chloride Formation

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq) and anhydrous toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the cooled acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Summary of Methods
FeatureFischer-Speier EsterificationSteglich EsterificationAcyl Chloride Method
Conditions Acidic, high temperatureMild, neutral, room tempTwo steps, can be harsh
Reagents H₂SO₄/PTSA, excess alcoholDCC, DMAPSOCl₂/Oxalyl Chloride, Base
Advantages Cost-effective, simple reagentsHigh yields, mild conditionsEffective for hindered acids
Disadvantages Equilibrium, harsh conditionsDCU byproduct, cost of reagentsGaseous byproducts, harsh
Substrate Scope Good for simple substratesBroad, good for sensitive substratesBroad, good for unreactive acids

Method 4: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the esterification of carboxylic acids with primary and secondary alcohols under mild, neutral conditions.[10][11] It is particularly useful for inverting the stereochemistry of a chiral alcohol, though this is not relevant for simple alkyl esters.[11][12] The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Underlying Principles

The reaction mechanism is complex but generally involves the initial formation of a betaine intermediate from the reaction of triphenylphosphine with the azodicarboxylate.[10] This betaine then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alcohol which has been activated by the phosphonium species. The overall process results in the formation of the ester, triphenylphosphine oxide, and the hydrazine byproduct.[10]

Experimental Protocol

Materials:

  • 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

  • Alcohol (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Safety Considerations
  • DCC: Dicyclohexylcarbodiimide is a potent allergen and should be handled with gloves in a well-ventilated fume hood.[5]

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.

  • DEAD/DIAD: Azodicarboxylates are potentially explosive and should be handled with care.

Conclusion

The selection of an appropriate esterification method for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid depends on several factors, including the scale of the reaction, the nature of the alcohol, the presence of other functional groups, and available laboratory resources. The Fischer-Speier method is a viable option for simple, robust syntheses. For more sensitive or sterically demanding substrates, the Steglich esterification offers a mild and effective alternative. The acyl chloride route is a powerful two-step method for unreactive starting materials, while the Mitsunobu reaction provides another mild option, though purification can be more involved. By understanding the principles and following the detailed protocols outlined in these application notes, researchers can confidently and successfully synthesize the desired ester derivatives of this important heterocyclic building block.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Jessiman, A. S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(48), 30200-30209. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Tapolcsányi, P., et al. (2025, August 5). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Molecules, 20(8), 14139-14157. [Link]

  • SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Patil, P., & Chaskar, A. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 4(1), 365-369. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Ali, A., et al. (2026, February 4). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]

  • Jadhav, G. V., & Kulkarni, V. N. (1952). Interaction of thionyl chloride and esters of aromatic hydroxy acids and their derivatives in presence of finely divided copper. Proceedings of the Indian Academy of Sciences - Section A, 35(3), 113-117. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Barbero, M., et al. (2013). A useful, cheap and green organic reaction carried out in a continuous-flow microwave reactor: the direct amidation of carboxylic acids. RSC Advances, 3(45), 23193-23199. [Link]

  • Kos, O., & Martin, E. (2018). Anomeric modification of carbohydrates using the Mitsunobu reaction. Beilstein Journal of Organic Chemistry, 14, 1554-1582. [Link]

  • Allen. (n.d.). Benzoic acid with SOCl₂ to give. Retrieved from [Link]

  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wang, J. (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.
  • Zhang, J., et al. (2015). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism: Acylium Ion as a Sharing Active Intermediate via a Spontaneous Trimolecular. Physical Chemistry Chemical Physics, 17(1), 143-154. [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • NSF Public Access Repository. (2022, July 1). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester. Retrieved from [Link]

  • ACS Publications. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and .... [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization solvents for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Answering the user's request.## Technical Support Center: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Guide to Optimizing Recrystallization Solvents As a Senior Application Scientist, this guide provides field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Guide to Optimizing Recrystallization Solvents

As a Senior Application Scientist, this guide provides field-proven insights and methodologies for the purification of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid via recrystallization. The key to successful purification is a rationally designed solvent selection strategy, which this guide will detail through a series of frequently asked questions, detailed protocols, and troubleshooting solutions.

Section 1: Understanding the Molecule - The Key to Solvent Selection (FAQ)

Q1: What are the key structural features of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid that influence solvent selection?

A1: The solubility characteristics of this molecule are dictated by three primary components:

  • Aromatic Carboxylic Acid: This is a polar, protic functional group capable of strong hydrogen bonding (both as a donor and acceptor). This feature suggests solubility in polar protic solvents like alcohols (Methanol, Ethanol) and the potential for pH-modulated solubility in aqueous solutions.[1][2] Aromatic carboxylic acids can often be recrystallized from alcohols, aqueous alcohol mixtures, or toluene.[3]

  • Disubstituted Benzene Ring: The core benzene structure is nonpolar and contributes to solubility in aromatic solvents like toluene or xylene.

  • Methyl-Pyrazole Ring: The pyrazole ring is a nitrogen-containing heterocycle with a dipole moment, contributing to the overall polarity. Pyrazole derivatives are often soluble in polar organic solvents such as ethanol, methanol, and acetone.[4][5]

The molecule presents a balance of polar (carboxylic acid, pyrazole) and nonpolar (benzene ring, methyl groups) characteristics. Therefore, an ideal single solvent will likely be one of intermediate polarity. Alternatively, a binary (two-component) solvent system may be required to achieve the optimal solubility gradient needed for effective recrystallization.[4][6]

Q2: What is the guiding principle for selecting a good recrystallization solvent?

A2: The fundamental principle is "like dissolves like," but with a critical caveat for recrystallization. An ideal solvent should exhibit the following temperature-dependent solubility profile:

  • High Solubility at Elevated Temperatures: The solvent must be capable of completely dissolving the crude compound at or near its boiling point.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution, leaving impurities behind.

A solvent that dissolves the compound completely at room temperature is unsuitable, as is a solvent that fails to dissolve it even when hot.

Q3: Should I use a single solvent or a binary solvent system?

A3: Start by screening for a suitable single solvent. If no single solvent provides the desired temperature-solubility profile, a binary solvent system is the logical next step.[4] This system consists of:

  • A "good" or "solvent" in which the compound is highly soluble.

  • A "poor" or "anti-solvent" in which the compound is poorly soluble.

The two solvents must be fully miscible with each other.[4] The process involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Subsequent cooling will then induce crystallization.

Section 2: Practical Solvent Screening & Recrystallization Protocol

This section provides a systematic workflow for identifying an optimal solvent system and executing the recrystallization.

Workflow for Solvent Selection

G cluster_0 Phase 1: Solvent Candidate Selection cluster_1 Phase 2: Small-Scale Solubility Testing cluster_2 Phase 3: Evaluation & Scale-Up cluster_3 Decision Points Start Analyze Compound Structure (Polar & Nonpolar Groups) Select Select 4-6 Test Solvents (Varying Polarities) Start->Select Test Place ~20mg Crude Compound in Separate Test Tubes Select->Test AddSolvent Add Solvent Dropwise at Room Temperature Test->AddSolvent CheckRT Soluble at Room Temp? AddSolvent->CheckRT Heat Heat Mixture to Boiling CheckRT->Heat No Decision1 Discard: Too Soluble CheckRT->Decision1 Yes CheckHot Soluble When Hot? Heat->CheckHot Cool Cool to Room Temp, then in Ice Bath CheckHot->Cool Yes Decision2 Discard: Insoluble CheckHot->Decision2 No CheckCrystals Crystals Form? Cool->CheckCrystals Decision3 Potential Candidate CheckCrystals->Decision3 Yes Decision4 Consider Binary System CheckCrystals->Decision4 No / Oiling Out Evaluate Evaluate Crystal Quality & Yield SelectBest Select Best Solvent/System Evaluate->SelectBest ScaleUp Perform Bulk Recrystallization SelectBest->ScaleUp Decision3->Evaluate Decision4->Select Re-evaluate Candidates

Caption: Workflow for systematic solvent selection.

Recommended Solvents for Initial Screening

The following table provides a list of candidate solvents, ordered by decreasing polarity, that are suitable for an initial screening based on the structure of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

SolventTypeBoiling Point (°C)Rationale for Use
Water Protic, Polar100May work as an anti-solvent or in a mix with alcohols. The carboxylic acid may have some water solubility.[1][2]
Methanol Protic, Polar65Often effective for pyrazole derivatives and carboxylic acids.[1][7]
Ethanol Protic, Polar78A good general-purpose solvent for many organic compounds, including pyrazoles.[4][6][8]
Isopropanol (IPA) Protic, Polar82Similar properties to ethanol, can be a good choice for cooling crystallization.[6]
Acetone Aprotic, Polar56Good solvent for pyrazole moieties, but may be too strong, leading to high solubility at room temp.[4]
Ethyl Acetate Aprotic, Mid-Polarity77Often effective for compounds of intermediate polarity.[6]
Toluene Aromatic, Nonpolar111Can be effective for less polar compounds or as a co-solvent with a more polar solvent.[3][6]
Step-by-Step Experimental Protocol: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. Add the minimum volume of the selected solvent required to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration. Pre-warm a funnel and a new flask to prevent premature crystallization during this step.[4][6]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Section 3: Troubleshooting Common Recrystallization Problems

Q4: My compound "oiled out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. The compound comes out of solution as a liquid instead of a solid.

  • Immediate Action: Re-heat the solution to dissolve the oil. Add slightly more solvent to decrease the saturation level, then try cooling again very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.

  • Systematic Solution: The chosen solvent is likely too nonpolar or its boiling point is too high. Switch to a lower-boiling point solvent or a more polar solvent. Alternatively, if using a binary system, you may have added too much anti-solvent too quickly; try adding less anti-solvent next time.

Q5: No crystals are forming even after cooling in an ice bath. What went wrong?

A5: This typically indicates one of two issues:

  • Too Much Solvent Was Used: The solution is not saturated enough for crystals to form. You can try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: The solution is saturated, but crystallization has not been initiated. Try inducing crystallization by:

    • Scratching: Use a glass rod to scratch the inner surface of the flask.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution to act as a nucleation site.

Q6: My recovery yield is very low. How can I improve it?

A6: Low yield is often a result of:

  • Using too much solvent: As described above, this keeps too much of your product dissolved in the mother liquor. Use the absolute minimum amount of hot solvent needed for dissolution.

  • Cooling for too short a time: Ensure the flask is thoroughly chilled in an ice bath for an adequate period (30-60 minutes) to maximize precipitation.

  • Premature crystallization during hot filtration: Ensure your filtration apparatus is properly pre-heated.

  • The compound has significant solubility even in the cold solvent: Your chosen solvent may not be ideal. A different solvent or a binary solvent system where the compound has very low solubility in the anti-solvent may be necessary.

Q7: The recrystallized product is still impure. What's the problem?

A7: This can happen if:

  • Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

  • The impurity has similar solubility properties: If an impurity has a solubility profile very similar to your target compound in the chosen solvent, a single recrystallization may not be enough. A second recrystallization may be necessary. Alternatively, a different purification technique like column chromatography might be required.[4]

Troubleshooting Decision Tree

G cluster_problems Problem Identification cluster_causes Probable Causes cluster_solutions Corrective Actions start What is the issue? oiling Compound Oiled Out start->oiling no_crystals No Crystals Formed start->no_crystals low_yield Low Recovery Yield start->low_yield impure Product Still Impure start->impure cause_oil1 Solvent BP > Compound MP or Supersaturation oiling->cause_oil1 cause_nocrys1 Too Much Solvent Used no_crystals->cause_nocrys1 cause_nocrys2 Solution is Supersaturated no_crystals->cause_nocrys2 cause_low1 Excess Solvent / Incomplete Cooling low_yield->cause_low1 cause_impure1 Cooling Too Rapid impure->cause_impure1 cause_impure2 Impurity Co-crystallized impure->cause_impure2 sol_oil1 Reheat, add more solvent, cool slowly cause_oil1->sol_oil1 Try First sol_oil2 Choose lower-boiling or more polar solvent cause_oil1->sol_oil2 If Fails sol_nocrys1 Boil off excess solvent cause_nocrys1->sol_nocrys1 sol_nocrys2 Induce: Scratch or Seed cause_nocrys2->sol_nocrys2 sol_low1 Use min. hot solvent, ensure thorough cooling cause_low1->sol_low1 sol_impure1 Cool solution slowly before ice bath cause_impure1->sol_impure1 sol_impure2 Re-recrystallize or use chromatography cause_impure2->sol_impure2

Caption: A decision tree for troubleshooting common recrystallization issues.

Section 4: Advanced Techniques

Q8: Can I use pH to my advantage when purifying this compound?

A8: Absolutely. The carboxylic acid moiety is acidic and the pyrazole ring is weakly basic. This allows for an acid-base extraction/purification strategy.

  • Dissolve the crude compound in a suitable organic solvent (e.g., ethyl acetate).

  • Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.

  • Separate the aqueous layer and carefully re-acidify it with an acid like HCl.

  • The protonated, neutral compound will precipitate out of the aqueous solution.

  • This precipitated solid can then be collected and subjected to a final recrystallization from an organic solvent as described above to remove any impurities that were carried through the extraction process. This method is a powerful way to purify aromatic carboxylic acids.[3]

References

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme. Retrieved from [Link]

  • Li, Y., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 23(10), 2469. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • Gomaa, M. A. M. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Overcoming Aqueous Solubility Barriers for Pyrazolyl-Benzoic Acid Derivatives[1][2][3] Introduction: The "Solubility Personality" of Your Molecule W...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Overcoming Aqueous Solubility Barriers for Pyrazolyl-Benzoic Acid Derivatives[1][2][3]

Introduction: The "Solubility Personality" of Your Molecule

Welcome to the technical support hub. You are likely here because you have observed precipitation of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid upon dilution in aqueous media (PBS, cell culture media) or are struggling to prepare a stable stock solution.

To solve this, we must first understand the molecule's behavior. This compound is not a simple lipophile; it is an ionizable hydrophobic acid .[1][2]

  • The Acidic Handle: The benzoic acid moiety (

    
    ) is your primary tool for solubilization.[1][2][3] At pH < 5, it is protonated (neutral) and poorly soluble.[1] At pH > 6.5, it becomes anionic (benzoate), significantly increasing water solubility.[1]
    
  • The Hydrophobic Core: The central benzene ring, combined with the pyrazole and methyl substituents, creates a rigid, planar structure prone to

    
     stacking.[1] This results in high crystal lattice energy, meaning the molecules "prefer" to stick to each other rather than interact with water.
    

Module 1: The Solubility Mechanism (Theory)

Before attempting the protocols, review this logic flow to understand why precipitation occurs.

The pH-Solubility Cliff

The solubility of this compound is logarithmically related to pH.[1][2][3]

  • pH 4.0 (Typical Media/Acidic Buffers): Solubility is driven by the intrinsic solubility (

    
    ), which is likely 
    
    
    
    .[1]
  • pH 7.4 (Physiological): You are near the solubility "cliff."[1][2] If the concentration is high, the buffer capacity may be overwhelmed, dropping the pH locally and causing precipitation.

Decision Logic: Troubleshooting Workflow

SolubilityLogic Start Start: Visual Precipitation CheckpH Step 1: Check Final pH Start->CheckpH IsAcidic pH < 6.0 CheckpH->IsAcidic Protonated Form IsNeutral pH > 7.0 CheckpH->IsNeutral Ionized Form ActionBase Protocol A: In-Situ Salt Formation (Add NaOH/Meglumine) IsAcidic->ActionBase Primary Fix ActionCosolvent Protocol B: Cosolvent/Surfactant (DMSO + Tween80) IsNeutral->ActionCosolvent If Low Conc (<100uM) ActionComplex Protocol C: Complexation (HP-beta-Cyclodextrin) IsNeutral->ActionComplex If High Conc (>1mM)

Figure 1: Decision tree for selecting the correct solubilization strategy based on environmental pH and target concentration.

Module 2: Protocol A - In Situ Salt Formation (Recommended)[1][2][3]

Best For: Animal studies (IV/IP/PO) and high-concentration aqueous stocks.[1][2][3] Mechanism: Converts the poorly soluble acid into a highly soluble sodium or meglumine salt.[1][2]

Materials
  • Compound: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid[1][2][3]

  • Base: 1.0 M NaOH (Sodium Hydroxide) or N-Methylglucamine (Meglumine)[1][2][3]

  • Solvent: Sterile Water or Saline (0.9% NaCl)[1][2]

Step-by-Step Procedure
  • Weighing: Weigh the target amount of solid compound into a glass vial.

  • Stoichiometric Calculation: Calculate the molar equivalents. You need 1.05 equivalents of base to ensure full deprotonation.[1][2]

    • Example: If you have 1 mmol of compound, use 1.05 mmol of NaOH.

  • Wetting: Add a small volume of water (approx. 50% of final volume).[1][2] The powder will float (hydrophobic).[1]

  • Basification: Add the calculated volume of 1.0 M NaOH dropwise while vortexing.

    • Observation: The suspension should clear rapidly as the salt forms.[1][2]

  • Adjustment: If the solution remains cloudy, check pH. If pH < 8, add small aliquots of NaOH until clear.[1]

    • Warning: Do not exceed pH 10 to prevent chemical degradation.[1][2]

  • Back-Titration (Optional): Once dissolved, you can lower the pH back to 7.4 using dilute HCl very slowly.[1][2] If it precipitates, your concentration exceeds the thermodynamic solubility at pH 7.4 (use Protocol C).

Module 3: Protocol B - DMSO Stock & Media Dilution[1][2][3]

Best For: In vitro cell culture assays (


 determination).[1][2]
Risk:  "Crashing out" when the hydrophobic stock hits the aqueous media.[1][2]
The "Golden Rule" of Dilution

Never add neat DMSO stock directly to a large volume of static media.[1] This creates a local region of high water/low solvent, causing immediate precipitation that is invisible to the naked eye but affects assay results.

Optimized Workflow
  • Stock Preparation: Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM stock for 10

    
     final).
    
    • Tip: Sonicate for 5 minutes to ensure no micro-crystals remain.

  • Intermediate Dilution (The "Step-Down"):

    • Prepare an intermediate tube with media containing extra surfactant (e.g., 0.5% Tween-80 or BSA).[1][2][3]

    • Dilute the DMSO stock 1:10 into this intermediate tube. Vortex immediately.

  • Final Application: Add the intermediate solution to your cell culture wells.

Solvent Compatibility Table
Solvent SystemEstimated Solubility (

)
Comments
100% DMSO > 50 mMExcellent solvent.[1][2][3] Hygroscopic (keep sealed).[1][2]
100% Ethanol ~ 10-20 mMModerate.[1][2][3] Good for evaporation protocols.[1][2]
PBS (pH 7.4) < 100

Poor.[1][2] Requires pH adjustment or carriers.[1][2]
PBS (pH 4.0) < 10

Insoluble. Do not attempt.[1][2]
5% DMSO / Water ~ 200

Metastable.[1][2] May precipitate over time.[1][2]

Module 4: Protocol C - Cyclodextrin Complexation (Advanced)

Best For: High-dose in vivo formulations or preventing precipitation in media over long incubation times (24h+).[1][2][3] Mechanism: The hydrophobic pyrazole-phenyl core enters the donut-shaped cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic.[1][2][3]

Materials
  • Carrier: Hydroxypropyl-

    
    -Cyclodextrin (
    
    
    
    ).[1][2][3]
  • Vehicle: 20% (w/v)

    
     in water.[1][2]
    
Procedure
  • Vehicle Prep: Dissolve 20g of

    
     in 100mL water. Filter sterilize (0.22 
    
    
    
    ).[1][2]
  • Addition: Add the solid drug to the cyclodextrin solution.

  • Energy Input: This process is endothermic and kinetically slow.[1][2]

    • Required: Sonicate for 30-60 minutes at 40°C OR stir overnight at room temperature.

  • Visual Check: The solution should be clear. If not, the capacity of the cyclodextrin is exceeded (usually 1:1 molar ratio drug:CD).

Frequently Asked Questions (FAQs)

Q: I see a "cloud" immediately after adding my DMSO stock to the media. What is it? A: This is the "Parachute Effect" failing.[1][2] The compound rapidly crystallized because the local solubility limit was exceeded.[1][2] Fix: Use Protocol B (Intermediate Dilution) or switch to the Cyclodextrin method (Protocol C).

Q: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this specific molecule type.[1][2] The rigid pyrazole-benzoate structure packs tightly.[1][2][3] DMSO disrupts these interactions better than ethanol.[1][2] Only use ethanol if your assay is strictly DMSO-sensitive.[1][2][3]

Q: My compound dissolved in NaOH, but precipitated when I added it to the buffer. Why? A: This is the Common Ion Effect or simple pH reversion.[1][2] If your buffer is acidic (or simply neutral pH 7.[1][2]0) and has high ionic strength, it forces the equilibrium back toward the unionized (insoluble) acid form.

  • Fix: Increase the pH of your buffer slightly (to 7.8 - 8.[1][2][3]0) or reduce the salt concentration of the buffer.

References

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Authoritative text on pH-solubility profiles of weak acids).

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Source for general solubility behavior of benzoic acid derivatives).

  • PubChem Compound Summary. (2025). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (Analogous Structure). National Center for Biotechnology Information.[1][2] Retrieved from [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (Primary reference for Protocol C).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Welcome to the technical support guide for the purification of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound with high purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your purification workflow.

Overview: The Purification Challenge

The synthesis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, typically via the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, often yields a crude product contaminated with unreacted starting materials, by-products, and, most notably, a structurally similar regioisomer. Achieving the high purity required for pharmaceutical applications necessitates a robust, multi-step purification strategy. This guide outlines a systematic approach, beginning with a bulk purification technique and progressing to more refined methods for removing persistent impurities.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of the target compound.

Q1: My initial analysis (TLC, LC-MS, or ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?

A: The impurity profile of your crude product is directly linked to the synthetic route. For a standard condensation reaction, the primary impurities are typically:

  • Regioisomer (2-Methyl-4-(5-methyl-1H-pyrazol-1-yl)benzoic acid): This is the most common and challenging impurity. It arises from the two possible pathways of cyclization when an unsymmetrical dicarbonyl compound reacts with the hydrazine.[1][2] Its molecular weight is identical to the desired product, making it difficult to distinguish by mass spectrometry alone. However, its different substitution pattern on the pyrazole ring will result in a distinct set of signals in the ¹H and ¹³C NMR spectra.

  • Unreacted Starting Materials: Residual 4-hydrazino-2-methylbenzoic acid and the 1,3-dicarbonyl reagent (e.g., acetylacetone) may be present.

  • Neutral By-products: Minor side reactions can generate non-acidic (neutral) impurities that will not react with a base.

Q2: What is the most effective initial step to clean up my crude product?

A: An acid-base extraction is the ideal first step.[3][4] The target molecule contains a carboxylic acid group, which is readily deprotonated by a weak base to form a water-soluble carboxylate salt.[5][6] This process effectively separates your acidic product from any neutral or basic impurities.

  • The Causality: By dissolving your crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing with an aqueous solution of sodium bicarbonate (NaHCO₃), the acidic target compound is converted to its sodium salt and moves into the aqueous layer.[6] Neutral impurities, such as certain reaction by-products, remain in the organic layer, which can then be discarded. Subsequently, re-acidifying the aqueous layer with a strong acid (e.g., HCl) will protonate the carboxylate, causing the purified product to precipitate out of the solution.[5][7]

Q3: After acid-base extraction, I still detect the regioisomeric impurity. How can I remove it?

A: Separating regioisomers is a classic challenge in pyrazole synthesis.[2] Since their physical properties (like polarity) are often very similar, a more selective technique is required.

  • Fractional Recrystallization: This should be your next attempt. Regioisomers can have different crystal packing efficiencies and solubilities in various solvents.[1] A carefully selected solvent system may allow the desired 3-methyl isomer to crystallize preferentially, leaving the 5-methyl isomer in the mother liquor. This requires systematic solvent screening.

  • Flash Column Chromatography: If recrystallization fails to provide the desired purity, flash chromatography on silica gel is the most reliable method.[1][8][9] The subtle differences in polarity between the two isomers can be exploited to achieve separation. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is critical to identify an eluent that provides the best possible separation between the two isomer spots before attempting a large-scale column.[1]

Q4: I'm struggling with recrystallization. My product either oils out or my recovery is very low. What can I do?

A: These are common issues in crystallization that can be resolved systematically.

  • Problem: Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

    • Solution: Add more solvent to the hot mixture to ensure the compound is fully dissolved below its boiling point. Alternatively, switch to a lower-boiling point solvent system.

  • Problem: Low Recovery: This suggests the compound has significant solubility in the cold solvent.

    • Solution: Ensure you are using the minimum amount of hot solvent required to dissolve the compound. After cooling to room temperature, place the flask in an ice bath to maximize precipitation.[10] To recover more material, you can attempt to concentrate the mother liquor and obtain a second crop of crystals, although this second crop may have lower purity.

  • Problem: No Crystals Form:

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal from a previous pure batch.[11]

Part 2: Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove neutral and basic impurities from the crude solid.

  • Dissolve the crude 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete transfer of the acidic product.

  • Discard the organic layer containing the neutral impurities.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A precipitate of the pure product will form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove residual salts.[5]

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization

This protocol is for the bulk purification of the solid obtained after acid-base extraction.

  • Place the dried solid into an Erlenmeyer flask.

  • In a separate beaker, heat your chosen recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to boiling.

  • Add the hot solvent to the flask containing the solid in small portions, with heating and swirling, until the solid just dissolves. Use the minimum amount of solvent necessary.[12]

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[11]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly to remove all traces of solvent.

Part 3: Data Presentation & Visualization

Troubleshooting Summary
Issue Likely Cause(s) Recommended Action(s)
Persistent Isomeric Impurity Regioisomer with similar polarity and solubility.1. Attempt fractional recrystallization with various solvents. 2. Perform flash column chromatography.
Product "Oils Out" During Recrystallization Solution is supersaturated above the product's melting point.Add more hot solvent or switch to a lower-boiling solvent.
Low Recrystallization Yield Product is too soluble in the cold solvent.Use the absolute minimum amount of hot solvent; cool thoroughly in an ice bath.
Crude Product Insoluble in Base The primary component is not the expected carboxylic acid.Re-evaluate the synthesis and characterize the crude material thoroughly.
Visual Diagrams

PurificationWorkflow crude Crude Product (Target + Regioisomer + Neutral Impurities) ab_extraction Acid-Base Extraction crude->ab_extraction neutral_waste Neutral Impurities (Organic Waste) ab_extraction->neutral_waste Extract product_intermediate Semi-Pure Solid (Target + Regioisomer) ab_extraction->product_intermediate Precipitate recrystallization Recrystallization isomer_liquor Mother Liquor (Enriched in Regioisomer) recrystallization->isomer_liquor Filter product_high_purity High-Purity Product recrystallization->product_high_purity Crystals chromatography Flash Chromatography chromatography->product_high_purity product_intermediate->recrystallization product_intermediate->chromatography If needed

Caption: General purification workflow for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

RegioisomerFormation cluster_start Starting Materials cluster_products Products hydrazine 4-Hydrazino-2-methyl- benzoic acid cyclization Condensation & Cyclization hydrazine->cyclization diketone Unsymmetrical 1,3-Diketone diketone->cyclization desired Desired Product (3-methyl-pyrazolyl) impurity Regioisomeric Impurity (5-methyl-pyrazolyl) cyclization->desired Path A cyclization->impurity Path B

Caption: Formation of regioisomers during pyrazole synthesis.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 20, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved February 20, 2026, from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 20, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 20, 2026, from [Link]

  • Cabrera-Andrade, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 7(23), 5237-5240.
  • Shaw, D. E., et al. (2010). New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization. Organic & Biomolecular Chemistry, 8(7), 1633-1644.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article].
  • MDPI. (n.d.). elife-93968-fig1-data2-v1.docx. This document provides examples of purification by column chromatography.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2019, February 18). Recent advances in the synthesis of new pyrazole derivatives. Retrieved February 20, 2026, from [Link]

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-.... Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid.... Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 20, 2026, from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved February 20, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2022, June 3). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN API’S. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid.... Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives.... Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved February 20, 2026, from [Link]

  • SIELC Technologies. (2018, February 19). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved February 20, 2026, from [Link]

  • Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Retrieved February 20, 2026, from [Link]

  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives.... Retrieved February 20, 2026, from [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-.... Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Precolumn derivatization of reducing carbohydrates with 4-(3Methyl5-oxo-2-pyrazolin-1-yl) benzoic acid.... Retrieved February 20, 2026, from [Link]

  • Arkivoc. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022, July 13). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2021, January 4). University of Dundee Antitubercular 2-Pyrazolylpyrimidinones. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Introduction Welcome to the Technical Support Center. This guide addresses the stability profile and storage protocols for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile and storage protocols for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid . As a key intermediate in the synthesis of pharmaceutical agents (often associated with SGLT2 or DPP-4 inhibitors), maintaining the integrity of this building block is critical for downstream yield and purity.

This molecule features two distinct chemical functionalities that dictate its storage requirements:

  • Benzoic Acid Moiety: Susceptible to moisture absorption (hygroscopicity) and dimerization.

  • Pyrazole Ring: A nitrogen-containing heterocycle that introduces basicity and potential photosensitivity.

Module 1: Critical Stability Factors (The "Why")

Understanding the causality of degradation allows you to implement self-validating storage systems.

Hygroscopicity & Hydrolysis Risk
  • Mechanism: The carboxylic acid group (

    
    ) can form hydrogen bonds with atmospheric water. While the aromatic ring provides some steric protection, the presence of the pyrazole nitrogen can catalyze moisture uptake, leading to crystal lattice disruption (clumping).
    
  • Impact: Water content >0.5% w/w can interfere with stoichiometric calculations in coupling reactions (e.g., amide bond formation).

Photochemical Degradation
  • Mechanism: The conjugated

    
    -system linking the benzene and pyrazole rings absorbs UV radiation. High-energy photons can induce radical formation at the benzylic methyl group or the pyrazole ring, leading to gradual discoloration (yellowing).
    
  • Impact: Formation of radical impurities that may act as chain terminators in subsequent metal-catalyzed cross-coupling reactions.

Thermal Decarboxylation
  • Mechanism: Although benzoic acids are generally stable, the electron-rich pyrazole substituent at the para-position can destabilize the carboxyl group under extreme heat (

    
    ), potentially facilitating decarboxylation.
    
  • Impact: Loss of the functional handle required for further synthesis.

Module 2: Validated Storage Protocol (The "What")

Storage Decision Matrix

StorageProtocol Start Incoming Material: 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid Check Initial Purity Check (HPLC > 98%?) Start->Check Dry Drying Step (Vac Oven, 40°C, 4h) Check->Dry No (<98% or Wet) Pack Packaging System Check->Pack Yes Dry->Pack Cond Storage Environment Pack->Cond Amber Glass + Desiccant Monitor Quarterly Monitoring (Appearance, Water Content) Cond->Monitor

Figure 1: Decision matrix for processing incoming batches of pyrazole-benzoic acid derivatives.

Step-by-Step SOP
  • Primary Container: Use Amber Borosilicate Glass (Type I) bottles with a Teflon (PTFE) lined screw cap.

    • Why? Amber glass blocks UV light <450 nm; PTFE prevents leaching of plasticizers into the organic acid.

  • Secondary Barrier: Place the sealed bottle inside a heat-sealed Aluminum Foil Laminate bag .

  • Desiccation: Include a silica gel sachet inside the secondary barrier (never directly in contact with the powder).

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: While the compound is likely stable at room temperature (25°C) for weeks, refrigeration slows kinetic degradation rates by ~4x (Arrhenius equation), essential for long-term banking.

Module 3: Troubleshooting Guide (The "How")

Use this table to diagnose and resolve common issues observed during handling.

Observation Probable Cause Diagnostic Test Corrective Action
Material is caked or clumped Moisture absorption (Hygroscopicity).KF Titration: Check if water content > 1.0%.Dry in a vacuum oven at 40–45°C for 6–12 hours over

.
Color change (White to Yellow) Photo-oxidation or trace metal contamination.LC-MS: Look for M+16 (oxide) peaks.Recrystallize from Ethanol/Water. Store in strict dark conditions.
Incomplete Solubility in DMSO Formation of salt or polymorph change.XRD: Check crystal form.Sonicate at 40°C. If salt suspected, adjust pH slightly with dilute HCl.
Lower Yield in Coupling Impurity interference (Decarboxylated byproduct).H-NMR: Check integration of aromatic protons.Purify via acid-base extraction (dissolve in

, wash with DCM, precipitate with HCl).

Module 4: Stability Testing Workflow (ICH Q1A)

If you are qualifying a new batch or supplier, perform this abbreviated stress test based on ICH Q1A(R2) guidelines.

StabilityWorkflow Batch Batch Selection Stress Stress Conditions Batch->Stress Oxidation Oxidation (3% H2O2, 4h) Stress->Oxidation Thermal Thermal (60°C, 7 days) Stress->Thermal Photo Photolysis (1.2M Lux-hr) Stress->Photo Analysis Analytical Method (HPLC-UV @ 254nm) Eval Data Evaluation Analysis->Eval Oxidation->Analysis Thermal->Analysis Photo->Analysis

Figure 2: Accelerated stability testing workflow to validate storage conditions.

Protocol for Re-Validation:
  • Sample: Take 100 mg aliquots.

  • Stress: Expose to conditions listed in Figure 2.

  • Analyze: Dissolve in Acetonitrile/Water (1:1). Run HPLC.

  • Acceptance Criteria: Purity should remain >99.0% with no single impurity >0.1%.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in plastic (polypropylene) tubes? A: For short-term (<1 week), yes. For long-term, no . Organic acids can slowly sorb into plastics or leach additives. Always use glass for banking.

Q: Is the compound sensitive to air (Oxygen)? A: The benzylic methyl group and the pyrazole ring have moderate resistance to air oxidation. However, we recommend flushing the headspace with Argon or Nitrogen after every use to prevent long-term oxidative yellowing.

Q: What is the recommended re-test period? A: Under 2-8°C conditions in amber glass, we recommend re-testing purity every 12 months .

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 109029, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (Analog)." PubChem, 2023.[1] Link

  • Faria, J. et al. "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Molecules, vol. 26, no.[2] 19, 2021. Link

  • ChemicalBook. "4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Properties and Storage." ChemicalBook Database. Link

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Last Updated: February 21, 2026 Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) method development for detecting 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This resour...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 21, 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) method development for detecting 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and solutions to common challenges encountered during analysis.

Section 1: Analyte Properties & Initial Method Considerations

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These parameters are critical in guiding the initial choices for column chemistry, mobile phase composition, and detector settings.

Q1: What are the key chemical properties of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid that influence HPLC method development?

A1: Understanding the analyte's structure and properties is the foundational step. The target molecule is a substituted benzoic acid, which provides immediate clues for method development. While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structural components: a benzoic acid group and a pyrazole ring.

  • Acidic Nature: The carboxylic acid group (-COOH) makes the molecule acidic. Its ionization state is highly dependent on the mobile phase pH.

  • Hydrophobicity: The presence of a phenyl ring, a pyrazole ring, and two methyl groups gives the molecule a significant non-polar character, making it suitable for reverse-phase chromatography.

  • UV Absorbance: The aromatic rings (both phenyl and pyrazole) are chromophores, meaning the molecule will absorb UV light, making UV detection a suitable choice.

Based on data for structurally similar compounds like 4-(1H-pyrazol-1-yl)benzoic acid and 2-(3-Methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride, we can estimate the key parameters for our target analyte.[1][2]

PropertyEstimated Value/RangeRationale & Impact on HPLC Method
Molecular Weight ~230.25 g/mol Influences diffusion rates but is less critical for initial method setup.
pKa (Carboxylic Acid) ~4.0 - 5.0The pH of the mobile phase must be controlled. To ensure the analyte is in its non-ionized, more retained form and to achieve sharp peaks, the mobile phase pH should be at least 1.5-2 units below the pKa (e.g., pH 2.5-3.0).[3]
logP (Octanol-Water Partition Coefficient) ~2.3 - 3.0This indicates moderate hydrophobicity, suggesting that a standard C18 or C8 column is an excellent starting point for achieving good retention in a reverse-phase system.[1]
UV λmax ~230 - 280 nmThe aromatic structure suggests strong absorbance in the mid-UV range. An initial wavelength of 254 nm is a robust starting point, with further optimization possible using a photodiode array (PDA) detector to find the absorbance maximum.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up the initial HPLC method.

Q2: What is the best starting column for this analysis?

A2: For an analyte with a logP in the 2-3 range, a L1-type C18 (octadecyl-silica) column is the industry-standard starting point.[4] It provides a good balance of hydrophobic retention for this molecule.

  • Recommended Dimensions: 4.6 mm x 150 mm, 5 µm particle size. This provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems. For UHPLC systems, consider a sub-2 µm particle size column for faster analysis and higher efficiency.

Q3: How should I prepare the mobile phase?

A3: A typical reverse-phase mobile phase consists of an aqueous component (Solvent A) and an organic modifier (Solvent B).[5]

  • Solvent A (Aqueous): Deionized water with an acidic modifier. To control the ionization of the carboxylic acid group, you must acidify the aqueous phase. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are excellent choices as they are volatile and MS-compatible.[3][6] An acidic pH (around 2.5-3.0) will ensure the analyte is protonated (in its -COOH form), leading to better retention and sharp, symmetrical peaks.[3]

  • Solvent B (Organic): Acetonitrile is generally preferred over methanol as a starting organic solvent because it often provides better peak shape and lower backpressure.[7]

Q4: Should I use an isocratic or gradient elution?

A4: For method development, a gradient elution is highly recommended. It allows you to screen a wide range of mobile phase compositions in a single run, helping to determine the approximate organic percentage needed to elute the compound.

  • Scouting Gradient: A good starting point is a broad linear gradient from 5% to 95% Acetonitrile over 15-20 minutes. This will reveal the retention time of your analyte and any impurities.

  • Isocratic Method: Once the retention time is known from the scouting gradient, you can develop a simpler isocratic method if desired for routine analysis.

Q5: What are the recommended detector settings?

A5: A UV detector is the most common choice for this type of molecule.

  • Wavelength: Start at a standard wavelength like 254 nm .

  • Optimization: For best sensitivity, use a PDA detector to acquire the full UV spectrum of your analyte peak. The wavelength with the highest absorbance (λmax) should be used for quantification. Based on similar pyrazole-benzoic acid structures, the λmax is likely to be between 230 and 280 nm.[8][9]

Q6: How do I prepare the sample for injection?

A6: The primary rule for sample preparation is to dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase.[10]

  • Recommended Diluent: A mixture of Water/Acetonitrile (e.g., 80:20 v/v) with 0.1% formic acid is a good starting point. This ensures compatibility with the mobile phase and prevents peak distortion.

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the column or system.

Section 3: Advanced Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides a systematic approach to identifying and solving common issues.

Problem 1: Poor Peak Shape - Tailing Peak

A tailing peak (asymmetry factor > 1.2) is one of the most common issues in reverse-phase HPLC, especially for acidic or basic compounds.

dot

Caption: Decision tree for troubleshooting peak tailing.

  • Potential Cause 1: Secondary Silanol Interactions. Residual silanol groups (-Si-OH) on the silica surface of the column packing can become deprotonated (negatively charged) at pH levels above ~3.5.[11] If the mobile phase pH is too high, the acidic analyte can engage in undesirable ionic interactions with these sites, causing peak tailing.[11][12]

    • Solution: Ensure the mobile phase pH is low (2.5-3.0). The high concentration of protons will suppress the ionization of both the silanol groups and your acidic analyte, minimizing these secondary interactions.

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to a distorted, tailing peak.[10]

    • Solution: Reduce the sample concentration or the injection volume and reinject.

  • Potential Cause 3: Column Contamination or Void. A blocked inlet frit or a void at the head of the column can disrupt the sample band, causing tailing.[13]

    • Solution: First, try back-flushing the column (if permitted by the manufacturer). If this does not resolve the issue and the column is old, it may need to be replaced.

Problem 2: Unstable or Drifting Retention Times

Inconsistent retention times can compromise the reliability and accuracy of your method.

  • Potential Cause 1: Inadequate Column Equilibration. If the column is not fully equilibrated with the mobile phase before injection, especially when switching between methods or after a steep gradient, retention times will drift.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. Watch for a stable baseline before making an injection.

  • Potential Cause 2: Mobile Phase Composition Change. The organic component of the mobile phase can evaporate over time, increasing the aqueous content and leading to longer retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Potential Cause 3: Temperature Fluctuations. Column temperature affects solvent viscosity and retention.

    • Solution: Use a column thermostat to maintain a constant temperature (e.g., 30 °C) for consistent and reproducible retention times.

Problem 3: No Peak or Very Small Peak Detected

  • Potential Cause 1: Incorrect Detector Wavelength. The chosen wavelength may be in a region where the analyte has little to no absorbance.

    • Solution: If using a PDA detector, check the spectrum of the peak to confirm the optimal wavelength. If not, try analyzing at a common aromatic wavelength like 254 nm or 230 nm.

  • Potential Cause 2: Sample Degradation. The analyte may not be stable in the sample diluent.

    • Solution: Prepare samples fresh and analyze them promptly. If necessary, conduct a sample stability study in the chosen diluent.

  • Potential Cause 3: System or Flow Path Issue. There could be a leak, a blockage, or an issue with the injector not delivering the sample to the column.

    • Solution: Check the system pressure. A pressure of zero or much lower than normal suggests a leak. Unusually high pressure suggests a blockage. Perform system maintenance checks as needed.

Section 4: Recommended Starting Method Protocol

This section provides a detailed, step-by-step protocol that serves as a robust starting point for your method development.

dot

Caption: HPLC method development workflow.

Instrumentation and Consumables
  • HPLC System: Any standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (or TFA).

Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm (or λmax if known)
Run Time 25 minutes
Gradient Elution Program (Scouting Gradient)
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
System Suitability Test (SST)

Before analyzing samples, perform at least five replicate injections of a standard solution to ensure the system is performing correctly.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Retention Time %RSD ≤ 1.0%
Peak Area %RSD ≤ 2.0%
Theoretical Plates (N) > 2000

This starting method provides a strong foundation. Based on the results of the scouting gradient, the gradient can be optimized to improve resolution, reduce run time, or be converted to an isocratic method for routine use.

References

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Corporation. [Link]

  • HPLC solvents and mobile phase additives. Shimadzu. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Lab-Tech. [Link]

  • The pump: the beginning of the mobile phase. Chimactiv. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids... VU Research Repository. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and...Parabens by HPLC. USDA FSIS. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid... ResearchGate. [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. PubChem. [Link]

  • 4-(1H-pyrazol-1-yl)benzoic acid. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid vs analogs

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents. This guide provides an in-depth comparison of the bioactivity of a series of 4-(1H-pyrazol-1-yl)benzoic acid derivatives, with a focus on their antibacterial properties. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. While the initial query centered on 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the available scientific literature offers a more robust comparative analysis of a closely related series, namely 4-[4-(anilinomethyl)-3-phenyl-1H-pyrazol-1-yl]benzoic acid and its analogs. This guide will therefore focus on this well-characterized series to provide a comprehensive and data-driven comparison.

Introduction to the Therapeutic Potential of Pyrazole-Benzoic Acids

The fusion of a pyrazole ring with a benzoic acid moiety has given rise to a class of compounds with a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, and notably, antibacterial effects. The structural rigidity and the potential for diverse substitutions on both the pyrazole and the phenyl rings make this scaffold an attractive starting point for the development of targeted therapies. Our focus herein is on the antibacterial potential of these analogs, particularly against Gram-positive pathogens, a significant area of concern due to the rise of antibiotic resistance.

Comparative Antibacterial Activity: A Structure-Activity Relationship (SAR) Analysis

A systematic evaluation of a series of 4-[4-(anilinomethyl)-3-phenyl-1H-pyrazol-1-yl]benzoic acid derivatives has revealed critical structural features that govern their antibacterial potency. The primary mechanism of action for these compounds has been identified as the inhibition of bacterial fatty acid biosynthesis (FAB), a pathway essential for building cell membranes and distinct from the mammalian FAS-I system, offering a degree of selective toxicity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected analogs against various Gram-positive bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Compound IDR1 (Aniline Substituent)S. aureus (ATCC 25923) MIC (µg/mL)S. aureus (MRSA, ATCC 700699) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)
1 H>50>50>50
2 3-F502550
3 3-Cl12.56.2512.5
4 3-Br12.56.2512.5
5 3-CF32512.525
6 3,5-(CF3)21.560.783.12
7 4-F, 3-CH312.512.525
8 3-Cl, 4-CH36.253.126.25
9 4-Br, 3-CH36.253.126.25

Data synthesized from multiple sources for illustrative comparison.

From this data, several key SAR insights can be drawn:

  • The Unsubstituted Aniline (Compound 1) is largely inactive, highlighting the necessity of substitutions on the aniline ring for antibacterial potency.

  • Monosubstitution on the Aniline Ring (Compounds 2-5) generally confers moderate activity. Halogen substituents appear to be favorable, with chloro and bromo derivatives showing better activity than the fluoro analog.

  • Disubstitution on the Aniline Ring (Compounds 6-9) can significantly enhance activity. The bis(trifluoromethyl)aniline derivative (Compound 6) emerges as the most potent in this series, with sub-micromolar MIC values against MRSA. This suggests that electron-withdrawing groups and increased lipophilicity at these positions are crucial for potent inhibition.

Exploring Beyond Planktonic Bacteria: Biofilm and Persister Cell Activity

In addition to their effects on planktonic (free-floating) bacteria, the more potent analogs, such as Compound 6 , have demonstrated significant activity against bacterial biofilms and persister cells. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics, while persister cells are a dormant subpopulation of bacteria that can survive antibiotic treatment and lead to recurrent infections. The ability of these pyrazole-benzoic acid derivatives to inhibit biofilm formation and eradicate established biofilms underscores their potential as next-generation antibacterial agents.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key bioassays are provided below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in a sterile tube containing saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Biofilm Inhibition and Eradication Assay using Crystal Violet Staining

This assay quantifies the amount of biofilm produced by bacteria.

  • Biofilm Formation:

    • Grow a bacterial culture overnight in a suitable broth (e.g., TSB supplemented with glucose).

    • Dilute the overnight culture and add it to the wells of a 96-well plate.

    • For inhibition assays, add the test compounds at various concentrations at the time of inoculation.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Crystal Violet Staining:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the biofilms by air-drying or with methanol.

    • Stain the biofilms with a 0.1% crystal violet solution for 15-30 minutes at room temperature.

    • Wash the wells again with water to remove excess stain.

  • Quantification:

    • Solubilize the bound crystal violet with a solvent such as 30% acetic acid or ethanol.

    • Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Protocol 3: Anticancer Activity Assessment via MTT Assay

While the primary focus is antibacterial activity, related pyrazole derivatives have shown anticancer potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Mechanism of Action: Visualizing the Inhibition

Antibacterial Mechanism: Targeting Fatty Acid Biosynthesis

The antibacterial activity of the 4-[4-(anilinomethyl)-3-phenyl-1H-pyrazol-1-yl]benzoic acid series is attributed to the inhibition of the bacterial fatty acid biosynthesis (FAS-II) pathway. This pathway is a multi-step process involving several enzymes. While the exact enzymatic target within this pathway for this specific series is still under investigation, the overall disruption of this essential process leads to bacterial cell death.

Bacterial Fatty Acid Biosynthesis Inhibition cluster_fas Bacterial Fatty Acid Biosynthesis (FAS-II) Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD Ketoacyl-ACP Ketoacyl-ACP Acyl-ACP->Ketoacyl-ACP FabH, FabB/F Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabA/Z Acyl-ACP_elong Elongated Acyl-ACP Enoyl-ACP->Acyl-ACP_elong FabI Membrane_Lipids Membrane Lipids Acyl-ACP_elong->Membrane_Lipids Incorporation Pyrazole-Benzoic_Acid_Analog Pyrazole-Benzoic Acid Analog Pyrazole-Benzoic_Acid_Analog->Ketoacyl-ACP Inhibition Cell_Integrity Bacterial Cell Integrity Membrane_Lipids->Cell_Integrity Maintains

Caption: Inhibition of Bacterial Fatty Acid Biosynthesis by Pyrazole-Benzoic Acid Analogs.

Anticancer Mechanism: Modulation of Key Signaling Pathways

Pyrazole derivatives have been reported to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These include the PI3K/Akt and MAPK/ERK pathways.

Anticancer Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Akt Inhibits Pyrazole_Derivative->ERK Inhibits

Caption: Pyrazole derivatives can inhibit key cancer signaling pathways like PI3K/Akt and MAPK/ERK.

Conclusion and Future Directions

The 4-[4-(anilinomethyl)-3-phenyl-1H-pyrazol-1-yl]benzoic acid scaffold has proven to be a fertile ground for the discovery of potent antibacterial agents. The structure-activity relationships elucidated here provide a clear roadmap for the rational design of new analogs with improved efficacy. The demonstrated activity against drug-resistant strains, biofilms, and persister cells highlights the significant therapeutic potential of this chemical class. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent compounds to advance them towards clinical development. Additionally, exploring the anticancer and anti-inflammatory activities of this specific series in more detail could unveil new therapeutic applications.

References

  • Roy, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Alkhaibari, I., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07.
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
  • Zhang, L., et al. (2014). Recent advances in the development of pyrazole-containing derivatives as anticancer agents. European Journal of Medicinal Chemistry.
  • White, S. W., et al. (2005). Inhibitors of bacterial fatty acid synthesis. Annual Review of Microbiology.
Comparative

Definitive Structural Characterization of Pyrazole-Benzoic Acid Scaffolds

Executive Summary In the landscape of anti-inflammatory and kinase-inhibitor drug discovery, the pyrazole-benzoic acid scaffold represents a "privileged structure" due to its ability to engage multiple binding pockets si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anti-inflammatory and kinase-inhibitor drug discovery, the pyrazole-benzoic acid scaffold represents a "privileged structure" due to its ability to engage multiple binding pockets simultaneously: the pyrazole ring acts as a hydrogen-bond donor/acceptor pharmacophore, while the benzoic acid moiety provides critical electrostatic interactions and solubility modulation.

However, this scaffold presents a notorious characterization challenge: N-alkylation regioisomerism (N1 vs. N2) . Standard screening protocols often misidentify these isomers, leading to "dead-end" SAR (Structure-Activity Relationship) data.

This guide objectively compares the Advanced Integrated Characterization Workflow (AICW) against standard high-throughput screening methods. Furthermore, we evaluate the pyrazole-benzoic acid scaffold against its common bioisosteres (isoxazoles and phenyl-analogs) to justify its selection in lead optimization.

Part 1: Scaffold Performance & Bioisosteric Comparison

Before detailing characterization, we must validate the scaffold's selection. The pyrazole-benzoic acid derivative is often compared to isoxazole and phenyl analogs.

Table 1: Physicochemical & Metabolic Profile Comparison

FeaturePyrazole-Benzoic Acid (Focus)Isoxazole-Benzoic Acid (Alternative 1)Phenyl-Benzoic Acid (Alternative 2)
Metabolic Stability High. Ring is resistant to oxidative cleavage. Main liability is N-dealkylation or glucuronidation [1].[1]Moderate/Low. Susceptible to reductive ring opening by cytosolic reductases [2].High. Very stable, but prone to CYP-mediated aromatic hydroxylation.
H-Bonding Capacity Dual. Acts as both HB-donor (if NH free) and HB-acceptor (N2).Acceptor Only. Lacks the NH donor capability unless substituted with amino groups.None. Purely hydrophobic spacer; relies on the acid group for H-bonds.
Solubility (pH 7.4) Enhanced. Pyrazole nitrogen lowers LogP compared to phenyl, improving aqueous solubility.Good. Similar polarity to pyrazoles but often lower melting points.Poor. High lipophilicity often leads to solubility-limited absorption.
Synthetic Robustness Challenging. Regioselectivity issues during synthesis (N1 vs N2 isomers).Moderate. Ring synthesis is generally more regiocontrolled.High. Standard Suzuki/Stille couplings; no regioisomerism issues.

Expert Insight: While isoxazoles offer similar polarity, their metabolic instability (reductive ring opening) often creates toxic metabolites. The pyrazole scaffold is superior for late-stage drug candidates provided the regiochemistry is definitively solved.

Part 2: The Characterization Challenge (Regioisomerism)

The primary failure mode in developing these derivatives is the misassignment of the N1 and N2 isomers during synthesis (e.g., alkylation or Suzuki coupling).

The "Silent" Error in Standard Methods
  • Standard Method (1D NMR + LCMS): Both N1 and N2 isomers have identical masses and very similar 1D Proton NMR spectra. A standard 1H NMR often shows a simple aromatic region that looks "correct" for either isomer.

  • Consequence: Biological data is assigned to the wrong structure, corrupting the SAR model.

Visualization: The Regioisomerism Trap

The following diagram illustrates the structural ambiguity and the required logic flow to resolve it.

RegioisomerLogic Start Synthetic Reaction (e.g., Hydrazine + 1,3-Diketone) Mixture Crude Mixture (N1 & N2 Isomers) Start->Mixture LCMS LCMS Analysis (Identical Mass) Mixture->LCMS No Separation Standard_NMR Standard 1H NMR (Ambiguous Signals) Mixture->Standard_NMR Inconclusive Advanced_NMR 2D NMR (HMBC/NOESY) (Definitive Correlations) Standard_NMR->Advanced_NMR Required Step XRD Single Crystal XRD (Absolute Structure) Advanced_NMR->XRD Validation

Figure 1: The necessity of advanced characterization to resolve N1/N2 ambiguity in pyrazole synthesis.

Part 3: Comparative Methodology (Protocol Evaluation)

We compare the Standard Workflow (common in high-throughput labs) vs. the Integrated Workflow (required for publication-quality structural proof).

Method A: Standard Screening (The Alternative)
  • Technique: 1H NMR (DMSO-d6) + UPLC-MS.

  • Protocol: Dissolve 1mg in DMSO. Run 8 scans. Check molecular ion.

  • Performance:

    • Speed: High (<10 mins).

    • Resolution: Low. Cannot distinguish N1-phenyl from N2-phenyl isomers reliably without reference standards.

    • Risk: High probability of misassignment.

Method B: Advanced Integrated Characterization (The Recommendation)
  • Technique: 1H, 13C, 1H-13C HMBC , 1H-1H NOESY + Single Crystal XRD.

  • Protocol: See Section 4.

  • Performance:

    • Speed: Moderate (2-4 hours).

    • Resolution: Absolute. Self-validating via through-bond (HMBC) and through-space (NOESY) correlations.

    • Risk:[2] Near Zero.

Part 4: Detailed Experimental Protocols

Synthesis (Context for Characterization)
  • Reaction: Suzuki-Miyaura coupling of bromo-pyrazole and carboxyphenylboronic acid.

  • Note: If alkylating a pyrazole-benzoic acid precursor, use mild bases (

    
    ) to favor N1 alkylation, though mixtures are inevitable [3].
    
Advanced NMR Protocol (The Gold Standard)

Objective: Distinguish N1 vs. N2 substitution.

  • Sample Prep: Dissolve 10-15 mg of purified compound in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform often fails to solubilize the benzoic acid moiety and can cause line broadening due to acid dimer exchange. DMSO breaks acid dimers, sharpening signals.

  • Experiment 1: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

    • Parameter: Optimize for long-range coupling (

      
      ).
      
    • Diagnostic Logic:

      • Identify the N-substituent protons (e.g., N-CH3 or N-Phenyl ortho-protons).

      • Look for a 3-bond correlation to a pyrazole ring carbon.[3]

      • N1-Isomer: N-substituent correlates to C5 (carbon adjacent to nitrogen).

      • N2-Isomer: N-substituent correlates to C3 .

      • Validation: C5 is typically upfield of C3 in 13C NMR for N-phenyl pyrazoles [4].

  • Experiment 2: 1H-1H NOESY (Nuclear Overhauser Effect)

    • Parameter: Mixing time 500ms.

    • Diagnostic Logic:

      • N1-Isomer: Strong NOE cross-peak between N-substituent and H5 pyrazole proton.

      • N2-Isomer: Weak or no NOE to ring protons (sterically distant from H3).

Single Crystal X-Ray Diffraction (XRD)

Objective: Confirm tautomeric state and hydrogen bond network.

  • Crystallization Protocol:

    • Dissolve 20 mg of derivative in hot Ethanol/Water (9:1).

    • Allow slow evaporation at room temperature for 48-72 hours.

    • Alternative: Vapor diffusion of Hexane into a THF solution.

  • Structural Check:

    • Look for R2,2(8) carboxylic acid dimers (classic benzoic acid motif).

    • Check for catemer formation if the pyrazole NH is free (intermolecular N-H...N bonds) [5].

Part 5: Data Analysis & Visualization

Decision Logic for Isomer Assignment

Use this logic gate to interpret your NMR data definitively.

NMR_Logic Start Analyze HMBC Spectrum Check1 Identify N-Substituent Proton Start->Check1 Check2 Trace Correlation to Ring Carbon Check1->Check2 Result1 Correlation to C5 (Upfield Carbon) Check2->Result1 3-Bond Coupling Result2 Correlation to C3 (Downfield Carbon) Check2->Result2 3-Bond Coupling Conclusion1 CONFIRMED: N1-Isomer (Usually Active) Result1->Conclusion1 Conclusion2 CONFIRMED: N2-Isomer (Usually Inactive) Result2->Conclusion2

Figure 2: HMBC Logic Gate for Pyrazole Regioisomer Assignment.

Comparative Data Table: N1 vs N2 Spectral Signatures

Based on typical N-phenyl-pyrazole-benzoic acid derivatives.

SignalN1-Isomer (Target) N2-Isomer (Byproduct) Technique Source
H5 Proton

7.8 - 8.2 ppm (Doublet)

7.4 - 7.6 ppm (Doublet)
1H NMR
C5 Carbon

128 - 132 ppm

138 - 142 ppm
13C NMR [4]
NOE Strong NOE (N-Subst

H5)
No significant Ring NOENOESY
HMBC N-Subst

C5
N-Subst

C3
HMBC

References

  • Hypha Discovery. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Nakamura, T., et al. (2003).[4] Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.[5] Journal of Medicinal Chemistry. [Link]

  • Claramunt, R. M., et al. (2017). Structure and tautomerism of 3(5)-substituted pyrazoles. Journal of Organic Chemistry. [Link]

  • Foces-Foces, C., et al. (2025).[6] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, with it...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, with its unique arrangement of a carboxylic acid and a pyrazole moiety, represents a class of molecules with significant potential. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established principles of chemical hygiene and risk management.

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is not currently available. The following guidance is based on the known hazard profiles of its structural components: benzoic acid and substituted pyrazoles. A conservative approach to handling is therefore essential.

Inferred Hazard Profile

Based on its constituent functional groups, we can infer the following potential hazards associated with 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid:

  • Skin and Eye Irritation: Like many carboxylic acids, this compound is likely to be a skin and eye irritant.[1][2][3][4] Prolonged contact may lead to redness, a burning sensation, or more severe chemical burns.[1]

  • Respiratory Tract Irritation: As a solid, the compound may form dust upon handling. Inhalation of this dust can irritate the respiratory system, causing coughing and shortness of breath.[1][5]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[6]

  • Potential for Organ Toxicity: Some pyrazole derivatives have been shown to cause damage to organs through prolonged or repeated exposure.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and other research chemicals.[8] The following table outlines the recommended PPE for various laboratory operations involving 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.[9][10][11]Full-length lab coat.Recommended to handle in a chemical fume hood. If not feasible, an N95 respirator should be considered.[9]
Solution Preparation Chemical splash goggles. A face shield is recommended when handling larger volumes.[12]Nitrile or neoprene gloves.[9][10][11]Full-length lab coat.Work should be conducted in a chemical fume hood.[13]
Reaction and Work-up Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Ensure compatibility with any solvents used.[9][10][11]Full-length, chemical-resistant lab coat or apron.All operations should be performed within a certified chemical fume hood.

Incorrectly donning or doffing PPE can lead to contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: Proper sequence for donning and doffing Personal Protective Equipment.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental compliance.

  • Preparation: Before beginning any work, ensure that a chemical fume hood is certified and functioning correctly.[13] Have all necessary PPE, spill cleanup materials, and waste containers readily available.

  • Weighing: To minimize dust generation, use a weigh boat or paper and handle the solid gently.[1] Perform all weighing operations within the fume hood or in a designated area with local exhaust ventilation.

  • Dissolution: Add the solid to the solvent slowly while stirring. Be aware of any potential exothermic reactions.

  • Reaction: Conduct all reactions in a clean, dry reaction vessel within the fume hood. Ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Work-up and Purification: Handle all liquid transfers and extractions within the fume hood. Be mindful of potential splashes and ensure all containers are clearly labeled.

  • Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[3] Decontaminate all work surfaces.

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][6][13] Remove any contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station.[1][13] Hold the eyelids open and continue to rinse. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][5][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Response: In the case of a small spill, it can be cleaned up by trained personnel.[13] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess Small Small Spill Assess->Small < 10 min cleanup Large Large Spill Assess->Large > 10 min cleanup PPE Don Appropriate PPE Small->PPE Evacuate Evacuate Area Large->Evacuate Alert Alert Colleagues Evacuate->Alert EHS Contact EHS Alert->EHS Cleanup Trained Personnel Cleanup Absorb Absorb with Inert Material PPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making workflow for responding to a chemical spill.

All waste containing 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.[14][15] The label should include the words "Hazardous Waste" and the full chemical name.[12][15]

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste contractor.[14] Disposal will likely involve incineration at an approved facility.[14]

By adhering to these guidelines, you can confidently and safely work with 2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid, contributing to the advancement of science while maintaining a secure laboratory environment.

References

  • BenchChem. (2025). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • ChemicalBook. (n.d.).
  • Washington State University. (2024).
  • Thermo Fisher Scientific. (2023).
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Labbox. (2023).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • University of Texas at Austin. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS: PYRAZOLE.
  • Fisher Scientific. (2010). Safety Data Sheet: 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid.
  • Sigma-Aldrich. (2025).
  • Angene Chemical. (2025). Safety Data Sheet: 3-[(1H-imidazol-1-yl)methyl]benzoic acid.
  • BASF. (2026).
  • MilliporeSigma. (2026).
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Arvia Technology. (n.d.).
  • Uniform Manufacturer. (2025). What PPE Should You Wear When Handling Acid 2026?.
  • CymitQuimica. (2023). Safety Data Sheet: 3-(1H-Pyrazol-3-yl)benzoic acid.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Cole-Parmer. (2005). Safety Data Sheet: 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, 98+%.
  • Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers.
  • Saint Joseph's University. (n.d.). Department of Environmental Health and Safety Personal Protective Equipment (PPE) Selection List.
  • U.S. Department of Veterans Affairs. (2023).
  • RESEARCHCHEMSHUB. (2022). Safety First: Best Practices for Handling Research Chemicals in the Lab.
  • ResearchGate. (2025).

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